molecular formula C23H37NO7 B15587723 Carmichaenine B

Carmichaenine B

カタログ番号: B15587723
分子量: 439.5 g/mol
InChIキー: IVNCQHJFFGCDLK-PCHVQWGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carmichaenine B is a useful research compound. Its molecular formula is C23H37NO7 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C23H37NO7

分子量

439.5 g/mol

IUPAC名

(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

InChI

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13+,14?,15+,16+,17-,18-,19-,20+,21+,22+,23-/m1/s1

InChIキー

IVNCQHJFFGCDLK-PCHVQWGKSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core C19-Diterpenoid Alkaloids of Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Carmichaenine B" is not a recognized or well-documented C19-diterpenoid alkaloid in publicly accessible scientific literature or chemical databases. This guide will focus on the principal, well-characterized C19-diterpenoid alkaloids isolated from Aconitum carmichaelii, the plant species from which a compound named "Carmichaenine" would presumably originate. We will explore their structures, relationships, biosynthesis, and pharmacological profiles, adhering to the requested technical format.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, encompasses over 350 species known for their potent medicinal and toxic properties. Aconitum carmichaelii Debx. is one of the most widely utilized species in Traditional Chinese Medicine, where its processed roots are known as "Fuzi" and "Chuanwu". The profound biological effects of these herbs are attributed to a class of complex C19-diterpenoid alkaloids.[1] These compounds are characterized by a hexacyclic norditerpenoid skeleton and are classified based on their ester substitutions, which dictate their toxicity and therapeutic potential.

The most potent and toxic are the diester-diterpenoid alkaloids (DDAs), such as Aconitine (B1665448), Mesaconitine, and Hypaconitine. Through hydrolysis, a key step in traditional processing, these are converted into less toxic monoester-diterpenoid alkaloids (MDAs) like Benzoylaconine (B606023), and subsequently into non-toxic alcohol amine alkaloids like Aconine.[1][2] This guide provides a comprehensive overview of these major alkaloids, their structural and biosynthetic relationships, mechanisms of action, and the experimental protocols used for their study.

Chemical Structures and Interrelationships

The toxicity and pharmacological activity of Aconitum alkaloids are intrinsically linked to their chemical structures. The core structure is a complex C19-norditerpenoid skeleton. The key distinctions lie in the ester groups at positions C-8 and C-14.

  • Diester-Diterpenoid Alkaloids (DDAs): These are the most toxic compounds, featuring an acetyl group at C-8 and a benzoyl group at C-14. The primary DDAs in A. carmichaelii are Aconitine, Mesaconitine, and Hypaconitine.

  • Monoester-Diterpenoid Alkaloids (MDAs): Hydrolysis of the labile acetyl group at C-8 yields the corresponding MDAs, such as Benzoylaconine (from Aconitine). This conversion drastically reduces toxicity.[2]

  • Alcohol Amine Diterpenoid Alkaloids (ADAs): Further hydrolysis of the benzoyl group at C-14 results in the nearly non-toxic alcohol amine core, such as Aconine.

The structural relationship and hydrolysis pathway are critical for understanding the detoxification process during the preparation of Aconitum remedies.

G Figure 1. Hydrolytic Relationship of Aconitine-Type Alkaloids Aconitine Aconitine (DDA) (Highly Toxic) Benzoylaconine Benzoylaconine (MDA) (Less Toxic) Aconitine->Benzoylaconine - Acetyl Group (C8) Aconine Aconine (ADA) (Non-Toxic) Benzoylaconine->Aconine - Benzoyl Group (C14)

Figure 1. Hydrolytic Relationship of Aconitine-Type Alkaloids

Biosynthesis of C19-Diterpenoid Alkaloids

The C19-diterpenoid alkaloids (C19-DAs) are derived from the C20-diterpene precursor geranylgeranyl diphosphate (B83284) (GGPP) via the non-mevalonate pathway in plant cell plastids.[3] The biosynthesis involves several key enzymatic steps to form the complex polycyclic skeleton.

The pathway begins with the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP), which is then further cyclized into diterpene skeletons like ent-atisane. The nitrogen atom is incorporated from a source such as β-aminoethanol. The resulting atisine-type C20 skeleton undergoes an oxidative rearrangement, losing one carbon atom (C-20) to form the characteristic C19 norditerpenoid core.[4][5] Subsequent modifications, including hydroxylations, methoxylations, and esterifications, lead to the vast diversity of C19-DAs observed in nature.

G Figure 2. Simplified Biosynthetic Pathway of C19-Diterpenoid Alkaloids cluster_isoprenoid Isoprenoid Pathway cluster_diterpene Diterpene Formation cluster_alkaloid Alkaloid Formation IPP Isopentenyl PP GGPP Geranylgeranyl PP (GGPP) IPP->GGPP DMAPP Dimethylallyl PP DMAPP->GGPP entCPP ent-Copalyl Diphosphate GGPP->entCPP ent-Copalyl Diphosphate Synthase entAtisane ent-Atisane Skeleton (C20) entCPP->entAtisane Diterpene Synthase Atisine Atisine-type Alkaloid (C20) entAtisane->Atisine + Nitrogen Source (e.g., β-aminoethanol) AconitineCore Aconitine-type Core (C19) Atisine->AconitineCore Skeletal Rearrangement & Loss of C-20 Aconitine Aconitine, etc. (C19-DAs) AconitineCore->Aconitine Hydroxylation, Methoxylation, Esterification

Figure 2. Simplified Biosynthetic Pathway of C19-Diterpenoid Alkaloids

Pharmacological and Toxicological Profile

Mechanism of Action

Voltage-Gated Sodium Channels (VGSCs): The primary mechanism for both the therapeutic (e.g., analgesic) and toxic (cardio- and neurotoxic) effects of DDAs is their interaction with voltage-gated sodium channels.[6][7] Aconitine and related DDAs bind to neurotoxin binding site 2 on the α-subunit of the channel protein.[7] This binding inhibits channel inactivation, leading to a persistent influx of Na+ ions and prolonged cell membrane depolarization.[6] This sustained activation disrupts normal electrical signaling in excitable tissues like the myocardium, peripheral nerves, and the central nervous system, leading to arrhythmias and paralysis. In contrast, some less toxic monoester alkaloids, like lappaconitine (B608462), act as VGSC blockers, contributing to their antiarrhythmic and antinociceptive properties.[7][8]

Nrf2 Signaling Pathway: Recent studies have shown that Aconitum alkaloids, including aconitine and its hydrolysis product benzoylaconine, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by alkaloids, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes. This mechanism may contribute to cellular defense against the stress induced by these compounds and also affects the expression of drug transporters like MRP2 and BCRP.[9][10]

G Figure 3. Nrf2-Mediated Signaling Pathway Activated by Aconitum Alkaloids cluster_cyto Cytoplasm cluster_nucleus Nucleus Alkaloid Aconitum Alkaloid Keap1_Nrf2 Keap1-Nrf2 Complex Alkaloid->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., MRP2, BCRP, HO-1) ARE->Genes activates transcription

Figure 3. Nrf2-Mediated Signaling Pathway Activated by Aconitum Alkaloids
Quantitative Data

The toxicity of Aconitum alkaloids varies significantly based on their structure. The available quantitative data primarily pertains to the most common and potent alkaloids.

AlkaloidTypeLethal Dose (LD50) in MiceReference(s)
AconitineDDA0.31 mg/kg (i.p.), 1.80 mg/kg (p.o.)[1]
BenzoylaconineMDA70 mg/kg (i.p.), 1500 mg/kg (p.o.)[1]
AconineADA120 mg/kg (i.v.)[1]
LappaconitineC18 DDA32.4 mg/kg (p.o.)[7]

Table 1. Comparative Toxicity of Major Aconitum Alkaloids. (DDA: Diester-diterpenoid alkaloid; MDA: Monoester-diterpenoid alkaloid; ADA: Alcohol amine diterpenoid alkaloid; i.p.: intraperitoneal; p.o.: oral; i.v.: intravenous).

ActivityAlkaloidEffective Concentration/DoseEffectReference(s)
AntinociceptionHigh-affinity DDAsED50: ~25 µg/kg (mice)Analgesic[2]
AntinociceptionLow-affinity MDAsED50: ~20 mg/kg (mice)Analgesic[2]
ACE2 AgonismBenzoylaconineEC50: 1.5 µMAntihypertensive[13]
ACE InhibitionBenzoylaconineEC50: 0.32 µMAntihypertensive[13]
Anti-arrhythmiaLappaconitine0.3 µMPrevents aconitine-induced arrhythmia[14]

Table 2. Pharmacological Activities of Select Aconitum Alkaloids. (ED50: Median effective dose; EC50: Half-maximal effective concentration).

Experimental Protocols

General Protocol for Extraction and Isolation

The isolation of C19-diterpenoid alkaloids from plant material, such as the roots of A. carmichaelii, is a multi-step process involving extraction, acid-base partitioning, and chromatography.

  • Preparation: Air-dry and pulverize the plant material (e.g., roots).

  • Extraction: Perform exhaustive extraction of the powdered material using a solvent such as 70-95% ethanol (B145695) or methanol, often with the aid of ultrasonication or reflux.[15]

  • Solvent Partitioning:

    • Concentrate the crude extract under reduced pressure to obtain a residue.

    • Suspend the residue in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

    • Wash the acidic solution with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to alkaline (e.g., pH 10) with an ammonia (B1221849) solution to deprotonate the alkaloids.

    • Perform liquid-liquid extraction of the alkaline solution with a solvent like ethyl ether or chloroform (B151607) to transfer the free-base alkaloids into the organic phase.[15]

  • Purification:

    • Dry the combined organic extracts (e.g., with anhydrous sodium sulphate) and evaporate the solvent.

    • Subject the resulting crude alkaloid fraction to column chromatography (e.g., silica (B1680970) gel or alumina) for separation.

    • Further purify the isolated fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.[16]

  • Structure Elucidation: Characterize the pure compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Figure 4. General Workflow for Alkaloid Isolation and Analysis Plant Powdered Plant Material (Aconitum Roots) Extract Solvent Extraction (e.g., Ethanol) Plant->Extract Crude Crude Extract Extract->Crude Partition Acid-Base Partitioning Crude->Partition CrudeAlkaloids Crude Alkaloid Fraction Partition->CrudeAlkaloids Column Column Chromatography (e.g., Silica Gel) CrudeAlkaloids->Column Fractions Semi-Pure Fractions Column->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC Pure Pure Alkaloids PrepHPLC->Pure Analysis Structural Elucidation (NMR, MS) & Quantitative Analysis (HPLC) Pure->Analysis

Figure 4. General Workflow for Alkaloid Isolation and Analysis
Method for HPLC Quantitative Analysis

High-Performance Liquid Chromatography is the standard method for the quantitative analysis of major alkaloids in Aconitum species. The following is a representative protocol.[1][17]

  • Instrumentation: An HPLC system equipped with a quaternary pump, diode-array detector (DAD), and an autosampler.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: Aqueous ammonium (B1175870) bicarbonate buffer (e.g., 10 mM, pH adjusted to ~10).

    • Phase B: Acetonitrile (ACN).

  • Gradient Elution: A typical gradient might start at ~70% Phase A, decreasing to ~20% Phase A over 30 minutes to elute the alkaloids. The specific gradient must be optimized for the column and alkaloids of interest.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 30-45°C.[15]

  • Detection: UV detection at approximately 235-240 nm.[17]

  • Sample Preparation: Accurately weigh the sample, extract with an appropriate solvent system (as described in the isolation protocol), and dissolve the final residue in the mobile phase or a compatible solvent. Filter through a 0.45 µm membrane before injection.

  • Quantification: Prepare calibration curves using certified reference standards of the alkaloids (e.g., aconitine, mesaconitine, hypaconitine). Calculate the concentration in the sample by comparing peak areas to the standard curve.

Conclusion and Future Perspectives

The C19-diterpenoid alkaloids of Aconitum carmichaelii represent a fascinating class of natural products with a pronounced duality of high toxicity and significant therapeutic potential. The relationship between their chemical structure, particularly the ester substitutions at C-8 and C-14, and their biological activity is well-established, forming the basis of traditional detoxification methods. Their primary mechanism of action via modulation of voltage-gated sodium channels explains their potent effects on the nervous and cardiovascular systems. Furthermore, emerging research into their influence on other cellular pathways, such as Nrf2 signaling, opens new avenues for understanding their complex pharmacology.

Future research should focus on the comprehensive profiling of minor alkaloids to identify new therapeutic leads with improved safety profiles. Elucidating the specific enzymes involved in the late stages of the biosynthetic pathway could enable biotechnological production of these complex molecules. For drug development professionals, the challenge remains to design synthetic derivatives that retain the analgesic or antiarrhythmic properties while eliminating the severe toxicity, potentially leading to a new generation of non-addictive pain and cardiac medications.

References

Ethnobotanical Uses of Aconitum carmichaeli: A Technical Guide to its Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides an in-depth exploration of the ethnobotanical uses of Aconitum carmichaeli, with a particular focus on its bioactive diterpenoid alkaloids. While the initial query specified an interest in "Carmichaeline B," an extensive search of scientific literature and chemical databases did not yield conclusive information on a compound with this specific designation. The existence of "Carmichaeline A," a C20-diterpenoid alkaloid, has been documented; however, detailed pharmacological data relating it to the plant's traditional uses are limited. Therefore, this guide will focus on the well-characterized and pharmacologically significant diterpenoid alkaloids of Aconitum carmichaeli that underpin its ethnobotanical applications.

Ethnobotanical Significance of Aconitum carmichaeli

Aconitum carmichaeli, commonly known as "Fuzi" or "Chuanwu" in Traditional Chinese Medicine (TCM), has a long history of medicinal use in East Asia.[1] Its processed lateral roots are traditionally used to treat a wide range of ailments. The core tenets of its ethnobotanical applications revolve around its potent "warming" properties.

Traditional Uses:

  • Restoration of Yang Energy: In TCM, it is used to restore depleted "Yang" energy, which manifests as symptoms like cold limbs, a weak pulse, fatigue, and impotence.

  • Expelling "Cold" and "Dampness": It is employed to alleviate conditions attributed to "cold" and "dampness," such as joint pain (arthralgia), edema, and abdominal pain.

  • Cardiovascular Support: Traditional use includes the treatment of certain cardiovascular conditions.

  • Analgesia: It is a well-known traditional remedy for pain relief.

It is crucial to note that raw Aconitum carmichaeli is extremely toxic. Traditional preparations involve extensive processing, such as boiling or steaming, to hydrolyze the highly toxic diester-diterpenoid alkaloids into their less toxic monoester or amine derivatives, thereby reducing toxicity while preserving therapeutic effects.

Key Bioactive Diterpenoid Alkaloids

The therapeutic and toxic properties of Aconitum carmichaeli are primarily attributed to a complex mixture of diterpenoid alkaloids. These can be broadly classified into three types:

  • Diester-Diterpenoid Alkaloids (DDAs): Highly toxic. Examples include Aconitine (B1665448), Mesaconitine, and Hypaconitine.

  • Monoester-Diterpenoid Alkaloids (MDAs): Less toxic. Examples include Benzoylaconine, Benzoylmesaconine, and Benzoylhypaconine.

  • Amine or Alkamine Diterpenoid Alkaloids: Low toxicity. Examples include Aconine, Mesaconine, and Hypaconine.

This guide will focus on the pharmacological activities of these key alkaloids that correlate with the plant's ethnobotanical uses.

Quantitative Data on Bioactive Alkaloids

The concentration of diterpenoid alkaloids in Aconitum carmichaelii roots can vary significantly depending on the source, processing method, and specific part of the root used. The following tables summarize available quantitative data on the content of major alkaloids and their biological activities.

AlkaloidConcentration in Raw Fu-Zi (mg/g)Reference
Mesaconitine1.32[2]
Aconitine0.31[2]
Hypaconitine0.18[2]

Table 1: Representative Concentrations of Major Diester-Diterpenoid Alkaloids in Raw Aconitum carmichaelii (Fu-Zi).

BioactivityAlkaloid/ExtractModelResult (ED50/IC50)Reference
AnalgesicChloroform Extract of A. carmichaeliMouse Tail-Clip TestED50: 0.25 ± 0.04 mg/kg[3]
AnalgesicAconitineMouse Hot Plate Test20.27% increase in pain threshold at 0.9 mg/kg[4]
AnalgesicAconitineMouse Acetic Acid Writhing Test76% inhibition at 0.9 mg/kg[4]
Anti-inflammatoryVakognavine-type alkaloidCyclooxygenase-2 (COX-2) Inhibition AssayIC50: 29.75 μM[1]
Anti-inflammatoryTaronenines A–DInhibition of IL-6 in LPS-activated RAW 264.7 cellsIC50: 18.87 - 29.60 μg/mL[5]
CytotoxicityAC linoleateMCF-7/ADR cellsIC50: 7.02 μM[6]
CytotoxicityVakognavine-type alkaloidHT-29 cellsIC50: 0.948 μM[1]

Table 2: Summary of Quantitative Bioactivity Data for Aconitum carmichaelii Alkaloids and Extracts.

Experimental Protocols

Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

This protocol describes a general method for the isolation of diterpenoid alkaloids using High-Speed Counter-Current Chromatography (HSCCC).

Materials and Equipment:

  • Dried and powdered lateral roots of Aconitum carmichaelii

  • Methanol (B129727)

  • n-Hexane

  • Ethyl acetate

  • Water

  • HSCCC instrument

  • HPLC system for purity analysis

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Extraction:

    • Macerate the powdered roots with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • HSCCC Separation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v/v/v ratio).

    • Equilibrate the HSCCC column with the stationary phase (upper phase).

    • Dissolve the crude extract in a suitable volume of the lower phase.

    • Inject the sample into the HSCCC column.

    • Elute with the mobile phase (lower phase) at a constant flow rate (e.g., 2.0 mL/min) and rotation speed (e.g., 850 rpm).

    • Monitor the effluent with a UV detector (e.g., at 235 nm).

    • Collect fractions based on the chromatogram peaks.

  • Purification and Identification:

    • Analyze the purity of the collected fractions using HPLC.

    • Combine fractions containing the same pure compound.

    • Evaporate the solvent to obtain the purified alkaloids.

    • Identify the structure of the isolated compounds using spectroscopic methods such as ESI-MS, 1H-NMR, and 13C-NMR.[7]

Analgesic Activity Assessment: Mouse Hot Plate Test

This protocol outlines a standard method for evaluating the central analgesic effects of isolated alkaloids.

Materials and Equipment:

  • Male Kunming mice (18-22 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Test compound (e.g., Aconitine) dissolved in a suitable vehicle

  • Positive control (e.g., Aspirin)

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.

  • Grouping and Administration:

    • Randomly divide the mice into control, positive control, and test groups.

    • Administer the vehicle, positive control, or test compound intraperitoneally or orally.

  • Pain Threshold Measurement:

    • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate.

    • Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.

    • To prevent tissue damage, set a cut-off time (e.g., 30 seconds).

  • Data Analysis:

    • Calculate the percentage increase in pain threshold for each group compared to the control group.

    • Analyze the data for statistical significance using appropriate statistical tests.[4]

Visualizations

Experimental_Workflow_for_Alkaloid_Isolation_and_Bioactivity_Screening plant_material Aconitum carmichaeli (Dried Roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract separation Chromatographic Separation (e.g., HSCCC) crude_extract->separation fractions Collected Fractions separation->fractions purity_analysis Purity Analysis (e.g., HPLC) fractions->purity_analysis pure_compounds Isolated Pure Alkaloids purity_analysis->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation identified_alkaloids Identified Alkaloids (e.g., Aconitine, Mesaconitine) structure_elucidation->identified_alkaloids bioactivity_assays Bioactivity Assays identified_alkaloids->bioactivity_assays analgesic Analgesic Activity bioactivity_assays->analgesic anti_inflammatory Anti-inflammatory Activity bioactivity_assays->anti_inflammatory cardiotonic Cardiotonic Activity bioactivity_assays->cardiotonic

Caption: Workflow for the isolation and bioactivity screening of alkaloids from Aconitum carmichaeli.

Anti_inflammatory_Signaling_Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation aconitum_alkaloids Aconitum Alkaloids aconitum_alkaloids->mapk Inhibition aconitum_alkaloids->nfkb Inhibition

Caption: Inhibition of inflammatory signaling pathways by Aconitum carmichaeli alkaloids.

References

Methodological & Application

LC-MS/MS parameters for quantitative analysis of Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

An advanced LC-MS/MS methodology for the precise quantification of Carmichaenine B, a diterpenoid alkaloid, has been developed and validated. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring high sensitivity and selectivity for the analysis of this compound in biological matrices. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions, along with data presentation in structured tables and workflow visualization using Graphviz.

Introduction

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These compounds are of significant interest due to their potent biological activities. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicological, and metabolic studies. This application note describes a robust and sensitive UPLC-MS/MS method for this purpose.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides satisfactory recovery for this class of analytes.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.

Liquid Chromatography

The chromatographic separation is achieved using a UPLC system equipped with a C18 column, which provides excellent resolution and peak shape for diterpenoid alkaloids.

Table 1: Chromatographic Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
3.0
3.1
4.0
4.1
5.0
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection. The MRM transitions are selected for their specificity and intensity.

Due to the limited availability of specific data for this compound, proposed MRM transitions are based on the analysis of similar C19-diterpenoid alkaloids containing acetyl and benzoyl groups. A plausible molecular weight is estimated to be around 585.7 g/mol .

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)586.3464.20.054025
This compound (Qualifier)586.3105.10.054035
Internal Standard (IS)To be determinedTo be determined0.05To be determinedTo be determined

Note: The proposed precursor ion for this compound [M+H]⁺ is based on a plausible molecular formula. The product ion at m/z 464.2 likely corresponds to the loss of a benzoyl group and acetic acid, and m/z 105.1 corresponds to the benzoyl cation, which are characteristic fragmentation pathways for this class of compounds.

Workflow and Data Presentation

The overall experimental workflow is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_acetonitrile Add Acetonitrile with IS (300 µL) plasma_sample->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute uplc_vial Transfer to UPLC Vial reconstitute->uplc_vial uplc_injection UPLC Injection uplc_vial->uplc_injection chromatography Chromatographic Separation (C18 Column) uplc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Calibration Curve and Quality Control

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in triplicate to assess the accuracy and precision of the method.

Table 4: Example Calibration Curve and QC Data

LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
Calibrant 10.50.4896.0
Calibrant 211.05105.0
Calibrant 355.10102.0
Calibrant 4109.8598.5
Calibrant 55050.5101.0
Calibrant 610099.299.2
Calibrant 7500495.099.0
Calibrant 810001010.0101.0
LLOQ0.50.4998.0
QC Low1.51.55103.3
QC Medium7573.898.4
QC High750759.0101.2

Signaling Pathway Context

While the specific signaling pathways modulated by this compound are a subject of ongoing research, diterpenoid alkaloids from Aconitum species are known to interact with voltage-gated sodium channels. The following diagram illustrates a simplified logical relationship for its potential mechanism of action leading to therapeutic or toxic effects.

G Carmichaenine_B This compound Sodium_Channel Voltage-Gated Sodium Channels Carmichaenine_B->Sodium_Channel Modulates Cellular_Response Altered Cellular Excitability Sodium_Channel->Cellular_Response Leads to Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) Cellular_Response->Therapeutic_Effect Toxic_Effect Toxic Effect (e.g., Arrhythmia) Cellular_Response->Toxic_Effect

Caption: Potential mechanism of action for this compound.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological matrices. The detailed protocols and established parameters will be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. This methodology can be readily adapted for the analysis of other structurally related diterpenoid alkaloids.

Application Notes and Protocols for Evaluating the Cytotoxicity of Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine B is a novel diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including potent cytotoxicity. Alkaloids isolated from the Aconitum genus, to which this compound is related, have demonstrated significant anti-proliferative effects against various cancer cell lines. The toxicological profile of these compounds is often attributed to their interaction with voltage-dependent sodium channels and the induction of apoptosis.[1][2][3] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in assessing its therapeutic or toxicological significance.

These application notes provide a comprehensive guide to established cell-based assays for quantifying the cytotoxicity of this compound. The protocols detailed herein—the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis—offer a multi-faceted approach to characterizing the cytotoxic effects of this novel compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: LDH Assay - Cytotoxicity of this compound

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous LDH Release)
0.1
1
10
50
100
Maximum LDH Release100

Table 3: Annexin V-FITC Apoptosis Assay - Flow Cytometry Data

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
1
10
50

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with This compound (24-72 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V Assay (Apoptosis) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Data Analysis (IC₅₀, % Cytotoxicity, Apoptosis Quadrants) data_acquisition->data_analysis G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome carmichaenine_b This compound bax_bak Bax/Bak Activation carmichaenine_b->bax_bak mito_permeability Mitochondrial Outer Membrane Permeabilization bax_bak->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Pro-caspase-9 caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 caspase3 Pro-caspase-3 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

References

Application Notes and Protocols for In Vivo Analgesic Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the analgesic potential of novel compounds, such as Carmichaenine B, using established in vivo models. The following sections detail the methodologies for key experiments, present data in a structured format, and include visualizations of experimental workflows and potential signaling pathways.

Introduction to Analgesic Testing

The assessment of pain relief is a critical step in the development of new therapeutic agents. In vivo models are indispensable for characterizing the analgesic properties of a test compound. These models are designed to simulate different types of pain, including acute thermal pain, inflammatory pain, and visceral pain. The choice of model depends on the anticipated mechanism of action of the compound being tested. Commonly used models that are sensitive to both centrally and peripherally acting analgesics include the hot plate test, tail-flick test, formalin test, and acetic acid-induced writhing test.[1][2][3][4]

Key In Vivo Models for Analgesia

A multi-modal approach utilizing a battery of tests is recommended to thoroughly characterize the analgesic profile of a novel compound.

  • Hot Plate Test: This model is used to assess the response to a thermal stimulus, primarily evaluating centrally acting analgesics. The test measures the latency of the animal's response to a heated surface, such as paw licking or jumping.[1][5]

  • Tail-Flick Test: Similar to the hot plate test, this method also evaluates the response to a thermal stimulus and is effective for screening centrally acting analgesics. A heat source is applied to the animal's tail, and the time taken to flick the tail is recorded.[3][6]

  • Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model used to screen for both central and peripheral analgesic activity. Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and the frequency of these writhes is a quantifiable measure of pain.[4][7][8]

  • Formalin Test: This model is unique as it allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain in a single experiment. A subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early phase of intense licking and flinching, followed by a late phase of sustained pain behavior.[2][9][10] This model can help differentiate between analgesic mechanisms.[2]

Experimental Protocols

Hot Plate Test Protocol

Objective: To evaluate the central analgesic activity of a test compound against thermally induced pain.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosures.

  • Test compound (e.g., this compound) and vehicle.

  • Positive control (e.g., Morphine).

  • Experimental animals (e.g., mice or rats).

Procedure:

  • Set the hot plate temperature to a constant 55 ± 0.5°C.[11]

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound, vehicle, or positive control to the respective groups of animals via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.

  • Start a stopwatch immediately and observe the animal for signs of pain, such as paw licking, shaking, or jumping.

  • Record the latency time for the response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]

  • Remove the animal from the hot plate immediately after the response or at the cut-off time.

Acetic Acid-Induced Writhing Test Protocol

Objective: To assess the peripheral and central analgesic effects of a test compound on chemically induced visceral pain.

Materials:

  • 0.6% acetic acid solution.[7]

  • Test compound, vehicle, and positive control (e.g., Indomethacin).

  • Experimental animals (e.g., mice).

  • Observation chambers.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control to the respective groups.

  • After a specific absorption period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each animal.[7]

  • Immediately place each mouse into an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a duration of 10-20 minutes.[7]

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Formalin Test Protocol

Objective: To evaluate the effects of a test compound on both neurogenic (Phase I) and inflammatory (Phase II) pain.

Materials:

  • 1-5% formalin solution.[12]

  • Test compound, vehicle, and positive control (e.g., Morphine for both phases, a non-steroidal anti-inflammatory drug (NSAID) for Phase II).[2]

  • Experimental animals (e.g., mice or rats).

  • Observation chambers.

Procedure:

  • Acclimatize the animals to the observation chambers for at least 20-30 minutes before the experiment.[13]

  • Administer the test compound, vehicle, or positive control to the respective groups.

  • After the appropriate pre-treatment time, inject a small volume (e.g., 20 µl) of formalin subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber and start recording the cumulative time spent licking or flinching the injected paw.

  • The observation period is typically divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).[2]

    • Phase II (Late Phase): 15-30 or 20-30 minutes post-formalin injection (inflammatory pain).[2]

  • Record the time spent in pain-related behaviors for each phase separately.

Data Presentation

The quantitative data from these experiments should be systematically organized to facilitate comparison and interpretation.

Table 1: Effect of Test Compound on Thermal Pain Latency in the Hot Plate Test

Treatment GroupDose (mg/kg)NLatency (seconds) at 30 minLatency (seconds) at 60 minLatency (seconds) at 90 minLatency (seconds) at 120 min
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test CompoundX10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Test CompoundY10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive ControlZ10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Analgesic Effect of Test Compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)NMean Number of Writhes ± SEM% Inhibition
Vehicle Control-10Mean ± SEM0%
Test CompoundX10Mean ± SEM%
Test CompoundY10Mean ± SEM%
Positive ControlZ10Mean ± SEM%

Table 3: Effect of Test Compound on Nociceptive Behavior in the Formalin Test

Treatment GroupDose (mg/kg)NPhase I (0-5 min) Licking/Flinching Time (s) ± SEM% Inhibition (Phase I)Phase II (15-30 min) Licking/Flinching Time (s) ± SEM% Inhibition (Phase II)
Vehicle Control-10Mean ± SEM0%Mean ± SEM0%
Test CompoundX10Mean ± SEM%Mean ± SEM%
Test CompoundY10Mean ± SEM%Mean ± SEM%
Positive ControlZ10Mean ± SEM%Mean ± SEM%

Visualizations

Experimental Workflow for In Vivo Analgesic Screening

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase animal_procurement Animal Procurement & Acclimatization compound_prep Test Compound & Control Preparation animal_procurement->compound_prep randomization Animal Randomization into Groups compound_prep->randomization drug_admin Drug Administration (Test Compound, Vehicle, Positive Control) randomization->drug_admin pain_induction Pain Induction (Thermal or Chemical) drug_admin->pain_induction behavioral_assessment Behavioral Assessment (Latency, Writhing, Licking/Flinching) pain_induction->behavioral_assessment data_collection Data Collection & Recording behavioral_assessment->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Workflow for in vivo analgesic screening.

Potential Signaling Pathway for Analgesia

The analgesic effects of novel compounds can be mediated through various signaling pathways. For instance, many analgesics modulate the perception of pain by interfering with the transmission of nociceptive signals to the central nervous system. This can involve interactions with opioid receptors, ion channels, or the modulation of inflammatory mediators.

G cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord (Dorsal Horn) stimulus Noxious Stimulus (Heat, Chemical) receptor Receptor/Ion Channel (e.g., TRPV1, TRPA1) stimulus->receptor depolarization Depolarization receptor->depolarization action_potential Action Potential Generation depolarization->action_potential neurotransmitter_release Neurotransmitter Release (Glutamate, Substance P) action_potential->neurotransmitter_release Signal Propagation postsynaptic_neuron Postsynaptic Neuron Activation neurotransmitter_release->postsynaptic_neuron ascending_pathway Signal Transmission to Brain (Ascending Pathway) postsynaptic_neuron->ascending_pathway brain Brain (Pain Perception) ascending_pathway->brain compound This compound (Hypothetical) compound->receptor Modulation compound->neurotransmitter_release Inhibition

Caption: Hypothetical analgesic signaling pathway.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of Carmichaenine B. The protocols outlined below cover both in vitro and in vivo methodologies to characterize its efficacy and elucidate its mechanism of action.

In Vitro Assessment of Anti-inflammatory Activity

Cell Viability Assay

Objective: To determine the non-cytotoxic concentration range of this compound on murine macrophage cells (RAW 264.7).

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation:

Table 1: Effect of this compound on RAW 264.7 Cell Viability

This compound Conc. (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.1 ± 3.9
5088.5 ± 4.2
10075.3 ± 6.1
(Data are presented as mean ± SD and are hypothetical)
Nitric Oxide (NO) Production Assay

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS only) and a negative control (vehicle only) should be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to determine the concentration of nitrite.

Data Presentation:

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.70
LPS + this compound (5 µM)35.2 ± 2.923.1
LPS + this compound (10 µM)24.6 ± 2.146.3
LPS + this compound (25 µM)15.3 ± 1.866.6
(Data are presented as mean ± SD and are hypothetical)
Pro-inflammatory Cytokine Measurement

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with selected concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 110980 ± 85
LPS + this compound (10 µM)820 ± 75650 ± 60
LPS + this compound (25 µM)450 ± 50380 ± 42
(Data are presented as mean ± SD and are hypothetical)
Western Blot Analysis for Inflammatory Pathway Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in the inflammatory signaling pathway, such as iNOS, COX-2, and the phosphorylation of NF-κB p65.

Protocol:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described in the cytokine measurement protocol.

  • Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

In Vivo Assessment of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model in Rodents

Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.[1]

Protocol:

  • Acclimatize male Wistar rats (180-220 g) for one week.

  • Divide the animals into groups: Vehicle control, this compound (e.g., 10, 20, 40 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).

  • Administer this compound or the respective control substances orally one hour before the induction of inflammation.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Data Presentation:

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume Increase (mL) at 3h% Inhibition
Vehicle Control0.85 ± 0.070
Indomethacin (10 mg/kg)0.32 ± 0.0462.4
This compound (10 mg/kg)0.68 ± 0.0620.0
This compound (20 mg/kg)0.51 ± 0.0540.0
This compound (40 mg/kg)0.39 ± 0.0454.1
(Data are presented as mean ± SD and are hypothetical)

Visualizations

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay RAW 264.7 Cells RAW 264.7 Cells Cell Viability Assay Cell Viability Assay RAW 264.7 Cells->Cell Viability Assay Determine Non-Toxic Doses Determine Non-Toxic Doses Cell Viability Assay->Determine Non-Toxic Doses LPS Stimulation LPS Stimulation Determine Non-Toxic Doses->LPS Stimulation NO Production Assay NO Production Assay LPS Stimulation->NO Production Assay Griess Reagent Cytokine Measurement Cytokine Measurement LPS Stimulation->Cytokine Measurement ELISA Western Blot Western Blot LPS Stimulation->Western Blot Protein Expression Rodent Model Rodent Model This compound Administration This compound Administration Rodent Model->this compound Administration Carrageenan Injection Carrageenan Injection This compound Administration->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Calculate % Inhibition Calculate % Inhibition Paw Edema Measurement->Calculate % Inhibition This compound This compound This compound->RAW 264.7 Cells This compound->Rodent Model

Caption: Workflow for assessing this compound's anti-inflammatory properties.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription iNOS, COX-2, TNF-α, IL-6 iNOS, COX-2, TNF-α, IL-6 Pro-inflammatory Genes->iNOS, COX-2, TNF-α, IL-6 This compound This compound This compound->IKK This compound->NF-κB (p65/p50) Inhibition of Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: Development of Analytical Standards for a Novel Analyte

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for specific analytical standards for "Carmichaenine B" did not yield dedicated results, suggesting that this may be a less commonly studied compound or a novel discovery. However, by adapting established methodologies for similar compounds, a robust framework for developing its analytical standards can be created. This document provides a comprehensive set of application notes and protocols to guide researchers, scientists, and drug development professionals in this process.

Introduction

The development of well-characterized analytical standards is a critical prerequisite for the accurate quantification and biological investigation of any new chemical entity. A certified analytical standard with known purity and identity is essential for a wide range of applications, including but not limited to, pharmacokinetic studies, formulation development, and quality control of drug substances and products. This note outlines a systematic approach to the isolation, characterization, and quantitative analysis of a novel compound, referred to herein as "Analyte B".

1. Isolation and Purification

The initial step involves the isolation of Analyte B from its source matrix, which could be a natural product extract or a synthetic reaction mixture. A common technique for purification is affinity chromatography, which separates compounds based on specific binding interactions. For instance, immobilized metal chelate affinity chromatography (IMAC) can be employed if the target molecule has an affinity for metal ions.[1] The homogeneity of the purified fraction should be confirmed using techniques like SDS-PAGE and isoelectric focusing.[1]

2. Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for determining the structure of organic compounds.[2] For a novel compound like Analyte B, both ¹H and ¹³C NMR are fundamental. If the compound contains heteroatoms like Boron, specific NMR techniques such as ¹¹B NMR can be highly informative.[3][4] The chemical shifts observed in an NMR spectrum provide information about the electronic environment of the nuclei.[2]

Experimental Protocol: NMR Spectroscopy of Analyte B

  • Sample Preparation: Dissolve 5-10 mg of purified Analyte B in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Parameters: Pulse angle of 30-45°, relaxation delay of 1-2 seconds, sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Parameters: Pulse angle of 30°, relaxation delay of 2 seconds.

  • 2D NMR (if necessary): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

3. Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantitative analysis of low-concentration analytes in complex matrices due to its high sensitivity and specificity.[5][6][7] The development of a robust LC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters.

Experimental Protocol: LC-MS/MS Method Development and Validation for Analyte B

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified Analyte B in a suitable solvent (e.g., methanol (B129727), acetonitrile).

    • Create a series of calibration standards by serially diluting the stock solution.[7]

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For analysis in a biological matrix, a sample preparation step such as protein precipitation with trichloroacetic acid or zinc sulfate (B86663) in methanol is necessary to remove interferences.[5]

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer is typically used.[6][8][9]

  • Chromatographic Conditions:

    • Column: A C18 or C30 reversed-phase column is a common starting point.[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed for good separation.[5][7]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for Analyte B and an internal standard are monitored.

  • Method Validation: The developed method should be validated according to ICH guidelines, assessing the following parameters:

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]

Quantitative Data Summary

The following tables represent hypothetical validation data for the quantitative analysis of Analyte B by LC-MS/MS.

Table 1: Linearity of Analyte B Calibration Curve

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
50759,935
1001,520,112
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision of Analyte B Quantification

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Accuracy (%)Precision (RSD, %)
Low22.08104.04.5
Medium2019.597.53.2
High8081.2101.52.8

Visualizations

Analytical_Standard_Development_Workflow cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Quantitative Method Development cluster_3 Application Source Material Source Material Crude Extract Crude Extract Source Material->Crude Extract Extraction Purified Analyte B Purified Analyte B Crude Extract->Purified Analyte B Chromatography Structural Elucidation (NMR) Structural Elucidation (NMR) Purified Analyte B->Structural Elucidation (NMR) Purity Assessment (HPLC) Purity Assessment (HPLC) Purified Analyte B->Purity Assessment (HPLC) Confirmed Structure Confirmed Structure Structural Elucidation (NMR)->Confirmed Structure LC-MS/MS Method Development LC-MS/MS Method Development Confirmed Structure->LC-MS/MS Method Development Purity > 98% Purity > 98% Purity Assessment (HPLC)->Purity > 98% Validated Method Validated Method LC-MS/MS Method Development->Validated Method Routine Analysis Routine Analysis Validated Method->Routine Analysis

Caption: Workflow for Analytical Standard Development.

LC_MS_MS_Workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Ionization (ESI) Ionization (ESI) HPLC Separation->Ionization (ESI) Mass Analyzer (Q1) Mass Analyzer (Q1) Ionization (ESI)->Mass Analyzer (Q1) Precursor Ion Selection Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Fragmentation Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Product Ion Selection Detector Detector Mass Analyzer (Q3)->Detector Data Acquisition Data Acquisition Detector->Data Acquisition

Caption: LC-MS/MS Experimental Workflow.

Hypothetical_Signaling_Pathway Analyte B Analyte B Receptor Receptor Analyte B->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carmichaenine B Extraction from Aconitum carmichaeli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Carmichaenine B and other diterpenoid alkaloids from Aconitum carmichaeli.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound and other diterpenoid alkaloids from Aconitum carmichaeli?

A1: The yield of diterpenoid alkaloids is influenced by a combination of pre-extraction and extraction parameters. Key factors include:

  • Plant Material: The geographical region of cultivation and seasonal variations can significantly alter the chemical composition and concentration of alkaloids in the plant material.

  • Processing of Raw Material: Traditional processing methods, such as boiling or steaming, are designed to hydrolyze highly toxic diester diterpenoid alkaloids (DDAs) into less toxic monoester diterpenoid alkaloids (MDAs). This processing fundamentally changes the alkaloid profile and can reduce the yield of specific DDAs.[1][2][3][4]

  • Extraction Method: The choice of extraction technique (e.g., reflux extraction, ultrasonic-assisted extraction) and solvent system is critical.[2][5][6]

  • Extraction Parameters: pH, temperature, extraction time, and the solid-to-liquid ratio all play a crucial role in extraction efficiency.[1][7]

  • Purification Strategy: Significant losses can occur during chromatographic purification if the methodology is not optimized.[3][8]

Q2: What is the general profile of alkaloids extracted from Aconitum carmichaeli?

A2: Aconitum carmichaeli contains a complex mixture of diterpenoid alkaloids. These are broadly classified as highly toxic diester diterpenoid alkaloids (DDAs) and their less toxic derivatives, monoester diterpenoid alkaloids (MDAs) and non-esterified diterpenoid alkaloids. Processing methods are often employed to intentionally convert DDAs to MDAs to reduce the toxicity of the final product.[1][2][3] Recently, new alkaloids, including aconicarmine and aconicaramide, have been isolated from the lateral roots of this plant.[9][10]

Q3: Is there a known biosynthetic pathway for this compound?

A3: While the complete biosynthetic pathway for every specific diterpenoid alkaloid in Aconitum carmichaeli is still under investigation, significant progress has been made in identifying the key enzymatic steps and precursor molecules. Transcriptome analyses have identified candidate genes for enzymes such as terpene synthases (TPS), ent-copalyl diphosphate (B83284) synthases (CPS), and ent-kaurene (B36324) synthases (KS), which are involved in the formation of the diterpenoid skeleton.[1][2][5] Further modifications, including oxidation, methylation, and esterification, are carried out by enzymes like monooxygenases, methyltransferases, and acyltransferases to produce the diverse array of alkaloids.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield of Target Alkaloid Inappropriate Plant Material: The concentration of the target alkaloid may be naturally low in the specific plant batch due to genetics, growing conditions, or harvest time.Source plant material from reputable suppliers and consider analyzing a small sample for the presence of the target alkaloid before large-scale extraction.
Degradation of Target Alkaloid: Diterpenoid alkaloids can be sensitive to heat and pH. Prolonged exposure to high temperatures or strongly acidic/alkaline conditions during extraction can lead to degradation.Optimize extraction time and temperature. A study on a related Aconitum species found 80°C to be an optimal extraction temperature.[7] Neutral pH conditions are often recommended to prevent the formation of artifacts.[1]
Inefficient Extraction: The chosen solvent may not be optimal for the target alkaloid, or the extraction time may be insufficient.For general alkaloid extraction from Aconitum carmichaeli, 95% ethanol (B145695) has been used effectively in reflux extraction.[9][10] For optimization, consider varying the ethanol concentration and extraction time. Ultrasonic-assisted extraction can also be explored to improve efficiency.
Poor Separation During Chromatography Suboptimal Stationary or Mobile Phase: The polarity of the column and the solvent system may not be suitable for separating the target alkaloid from other compounds.For initial fractionation of a crude extract, silica (B1680970) gel column chromatography with a gradient elution of chloroform-methanol is a common starting point.[9] For finer separation, Sephadex LH-20 can be used.[9]
Alkaloid Loss on Macroporous Resin: Conventional elution with neutral ethanol from macroporous adsorption resins can result in significant loss of alkaloids.Use an acidic ethanol solution (pH ≤ 5) for elution to ensure complete recovery of the alkaloid components from the resin.[3]
Presence of Impurities in Final Product Incomplete Separation: The chromatographic steps may not have been sufficient to remove all impurities.Add further purification steps, such as recrystallization or preparative HPLC, to achieve the desired purity.
Co-extraction of Unwanted Compounds: The initial extraction may have pulled a large number of compounds with similar properties to the target alkaloid.Employ a liquid-liquid partitioning step after the initial extraction. For instance, an ethanol extract can be suspended in water and then successively partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.[9][10]

Data Presentation

Table 1: Content of Diester Diterpenoid Alkaloids (DDAs) and Monoester Diterpenoid Alkaloids (MDAs) in Different Processed Aconitum carmichaeli (Fu-Zi) Products

Product TypeDDA Content (mg/g)MDA Content (mg/g)
Bai Fu Pian (BFP)0.04 - 0.58Varies
Pao Fu Pian (PFP)0.09 - 0.15Varies
Hei Shun Pian (HSP)0.00 - 0.23Varies
Dan Fu Pian (DFP)0.00 - 0.03Varies
Jian Zhong Fu Pian (JZFP)0.00 - 0.08Varies
Data adapted from a study on commercial Fu-Zi decoction pieces. The exact MDA content for each product type was not specified in a comparable format in the source material.[2]

Experimental Protocols

Protocol 1: Reflux Extraction and Liquid-Liquid Partitioning

This protocol is based on the successful isolation of novel alkaloids from the lateral roots of Aconitum carmichaeli.[9][10]

  • Preparation of Plant Material: Air-dry the lateral roots of Aconitum carmichaeli and grind them into a coarse powder.

  • Ethanol Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 95% ethanol in a solid-to-liquid ratio of 1:6 (w/v).

    • Perform reflux extraction for 2 hours.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a semi-solid residue.

  • Liquid-Liquid Partitioning:

    • Suspend the semi-solid residue in water.

    • Extract the aqueous suspension successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Perform each solvent extraction five times.

    • The n-BuOH extract is typically enriched in diterpenoid alkaloids.

Protocol 2: Column Chromatography for Alkaloid Isolation

This protocol describes the further purification of the n-BuOH extract obtained from Protocol 1.[9]

  • Silica Gel Column Chromatography:

    • Subject the n-BuOH extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 50:1 and gradually increasing the polarity to 1:1.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Combine fractions containing the target alkaloids, as identified by TLC.

    • Further purify these combined fractions using a Sephadex LH-20 column with a mobile phase of chloroform-methanol (1:1).

    • This step is effective for separating alkaloids with similar polarities.

Visualizations

experimental_workflow plant_material Aconitum carmichaeli (Dried, Powdered Lateral Roots) reflux_extraction 95% Ethanol Reflux Extraction plant_material->reflux_extraction concentration Concentration in vacuo reflux_extraction->concentration crude_extract Semi-solid Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partitioning n_buoh_extract n-Butanol Extract (Enriched in Alkaloids) partitioning->n_buoh_extract silica_gel Silica Gel Column Chromatography (CHCl3-MeOH Gradient) n_buoh_extract->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection sephadex Sephadex LH-20 Column Chromatography (CHCl3-MeOH 1:1) fraction_collection->sephadex pure_alkaloid Isolated this compound (or other target alkaloids) sephadex->pure_alkaloid

Caption: Experimental workflow for the extraction and isolation of this compound.

diterpenoid_alkaloid_biosynthesis cluster_enzymes Key Enzyme Classes ggpp Geranylgeranyl Diphosphate (GGPP) enzyme_cps ent-CPP Synthase (CPS) ggpp->enzyme_cps ent_cpp ent-Copalyl Diphosphate (ent-CPP) enzyme_ks ent-Kaurene Synthase (KS) ent_cpp->enzyme_ks diterpene_scaffold Diterpene Scaffold (e.g., ent-Kaurene, ent-Atiserene) c20_da C20-Diterpenoid Alkaloids diterpene_scaffold->c20_da c19_da C19-Diterpenoid Alkaloids (e.g., Aconitine-type) c20_da->c19_da Loss of a Carbon Atom modifications Post-modification Reactions (Oxidation, Methylation, Acylation) c19_da->modifications carmichaenine_b This compound & Other Alkaloids modifications->carmichaenine_b enzyme_cps->ent_cpp enzyme_ks->diterpene_scaffold enzyme_p450 Cytochrome P450s enzyme_mt Methyltransferases enzyme_at Acyltransferases

Caption: Proposed biosynthetic pathway of diterpenoid alkaloids in Aconitum carmichaeli.

References

Technical Support Center: Troubleshooting Carmichaenine B Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the potential instability of Carmichaenine B in solution. This compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. The inherent reactivity of certain functional groups within these molecules can lead to degradation under various experimental conditions. This resource aims to help researchers anticipate and mitigate these stability issues to ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a C19-diterpenoid alkaloid, a complex natural product with potential therapeutic applications. Like many compounds in its class, its structure contains functional groups, such as esters and a lactone ring, that are susceptible to chemical degradation. This instability can lead to a loss of the compound's activity and the formation of unknown byproducts, which can compromise experimental results.

Q2: What are the primary factors that can affect this compound stability in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Diterpenoid alkaloids with ester functionalities are particularly prone to hydrolysis under alkaline or acidic conditions.[1][2][3][4][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3][7]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents, for instance, may participate in degradation reactions.

  • Light: Exposure to light, especially UV light, can induce photolytic degradation of sensitive compounds.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.

Q3: What are the visible signs of this compound degradation?

While not always apparent, signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for assessing the stability of your this compound solution.

Q4: How can I monitor the stability of my this compound solution?

Regular analytical testing is the most reliable way to monitor the stability of your solution. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for quantifying the concentration of this compound and detecting the appearance of degradation products.[8] UV-Visible spectroscopy can also be a useful tool for monitoring changes in the chemical composition of the solution over time.[8]

Troubleshooting Guide: this compound Instability

This section provides a structured approach to troubleshooting common issues related to this compound instability in solution.

Issue: Loss of Biological Activity or Inconsistent Experimental Results

This is often the first indication that your this compound solution may be degrading.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
pH-mediated Hydrolysis - Maintain the pH of your solution within a neutral range (pH 6-8) where possible. - Use buffered solutions to maintain a stable pH throughout your experiment. - If your experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize the exposure time.
Thermal Degradation - Prepare and store this compound solutions at low temperatures (e.g., 2-8 °C for short-term storage, -20 °C or lower for long-term storage).[7] - Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot solutions into single-use volumes. - For experiments conducted at elevated temperatures, minimize the incubation time.
Solvent Effects - Use high-purity, anhydrous solvents to minimize water content that could contribute to hydrolysis. - If possible, choose aprotic solvents for stock solutions. Common solvents for diterpenoid alkaloids include DMSO, ethanol, and methanol. However, be aware that alcohols can also participate in transesterification reactions under certain conditions.
Photodegradation - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during solution preparation and experimental procedures.
Oxidation - Use degassed solvents to remove dissolved oxygen. - Consider purging the headspace of your storage vials with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

  • Tightly seal the vial with a PTFE-lined cap.

  • Wrap the vial in aluminum foil for additional light protection.

  • Store the stock solution at -20 °C or lower.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for monitoring the degradation of this compound. The specific parameters may need to be optimized for your particular HPLC system and column.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is often effective for separating diterpenoid alkaloids.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-280 nm for compounds with aromatic rings).

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a calibration curve using a series of known concentrations of a freshly prepared this compound standard solution.

  • At specified time points, withdraw an aliquot of your experimental solution.

  • Dilute the aliquot to a concentration that falls within the range of your calibration curve.

  • Inject the diluted sample onto the HPLC system.

  • Quantify the peak area of this compound and compare it to the initial concentration (time zero).

  • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizing Potential Degradation and Experimental Workflow

Diagram 1: Potential Hydrolytic Degradation of this compound

The following diagram illustrates the potential sites of hydrolysis on a representative C19-diterpenoid alkaloid structure containing ester and lactone functionalities, which are likely present in this compound.

G Potential Hydrolytic Degradation Pathways cluster_0 This compound Structure (Hypothetical) cluster_1 Degradation Products A C19-Diterpenoid Alkaloid Core B Ester Group 1 (e.g., Acetate) A->B at C-8 C Ester Group 2 (e.g., Benzoate) A->C at C-14 D Lactone Ring A->D integrated E Hydrolyzed Product 1 (Loss of Acetate) B->E Hydrolysis (H₂O, H⁺/OH⁻) F Hydrolyzed Product 2 (Loss of Benzoate) C->F Hydrolysis (H₂O, H⁺/OH⁻) G Ring-Opened Product (Lactone Hydrolysis) D->G Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential sites of hydrolytic degradation on a C19-diterpenoid alkaloid.

Diagram 2: Experimental Workflow for Investigating this compound Instability

This diagram outlines a logical workflow for researchers to follow when investigating the stability of this compound.

G A Prepare this compound Solution B Subject to Experimental Conditions (e.g., varying pH, temp, light) A->B C Monitor at Time Points (t=0, t=x, t=y...) B->C D Analyze by HPLC C->D G Assess Biological Activity C->G E Quantify this compound Concentration D->E F Identify Degradation Products (LC-MS/NMR if necessary) D->F H Correlate Stability with Activity E->H F->H G->H I Optimize Experimental Protocol H->I

Caption: Workflow for assessing this compound stability and its impact on bioactivity.

Disclaimer: The information provided in this technical support center is based on general chemical principles and data available for related C19-diterpenoid alkaloids. Due to the limited specific data on this compound, it is crucial for researchers to perform their own stability studies under their specific experimental conditions.

References

Technical Support Center: Optimization of HPLC-MS Methods for Resolving Carmichaenine B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for resolving isomers of Carmichaenine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis of this C19-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. Diterpenoid alkaloids are known for their structural complexity and pharmacological activities. Isomers of this compound can include constitutional isomers, which have the same molecular formula but different atomic connectivity, and stereoisomers, which have the same connectivity but a different spatial arrangement of atoms. Stereoisomers are particularly common for complex molecules like this compound and can include enantiomers and diastereomers (including epimers). Resolving these isomers is critical as they may possess different biological activities and toxicities.

Q2: What is the primary challenge in separating this compound isomers using HPLC-MS?

A2: The primary challenge lies in the structural similarity of the isomers. These subtle differences in stereochemistry or functional group position often result in very similar retention behaviors on standard reversed-phase HPLC columns. Additionally, as basic compounds, diterpenoid alkaloids like this compound are prone to interacting with residual silanol (B1196071) groups on the silica-based stationary phase, leading to poor peak shape (tailing) and reduced resolution.

Q3: Which type of HPLC column is most suitable for separating this compound isomers?

A3: A C18 reversed-phase column is the most commonly used and a good starting point for the separation of Aconitum alkaloids. To mitigate the issue of peak tailing associated with basic compounds, consider using a column with end-capping or a modern stationary phase designed to shield the silica (B1680970) surface from interacting with basic analytes. For particularly challenging separations, exploring different stationary phase chemistries, such as phenyl-hexyl or embedded polar group (EPG) columns, may provide alternative selectivity.

Q4: How does the mobile phase composition affect the resolution of this compound isomers?

A4: The mobile phase composition, particularly its pH and organic modifier, is a critical factor. For basic compounds like this compound, a mobile phase with a slightly alkaline pH can improve peak shape and resolution. This is because at a higher pH, the interaction between the protonated basic analyte and negatively charged silanol groups is minimized. The choice of organic modifier (typically acetonitrile (B52724) or methanol) and the gradient elution profile will also significantly impact the separation. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol (B129727).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC-MS analysis of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Possible Causes:

  • Inappropriate column chemistry or dimensions.

  • Suboptimal mobile phase composition (pH, organic modifier).

  • Inadequate gradient profile.

  • High extra-column volume.

Solutions:

  • Optimize Mobile Phase pH: Experiment with adding a volatile buffer to the aqueous mobile phase. Ammonium (B1175870) bicarbonate or ammonium formate (B1220265) at concentrations of 5-10 mM, adjusting the pH to the range of 8-10, can significantly improve peak shape and selectivity for basic alkaloids.

  • Modify the Organic Modifier: If using acetonitrile, consider switching to methanol or using a combination of both. Methanol can offer different selectivity for closely eluting compounds.

  • Adjust the Gradient: Employ a shallower gradient over the elution window of the isomers. This increases the separation time and can improve resolution.

  • Column Selection: If resolution is still insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size (e.g., sub-2 µm for UHPLC systems) to enhance efficiency.

  • System Optimization: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.

Problem 2: Peak Tailing

Possible Causes:

  • Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.

  • Column overload.

  • Inappropriate mobile phase pH.

Solutions:

  • Increase Mobile Phase pH: As mentioned above, increasing the pH will deprotonate the basic analyte, reducing its interaction with silanol groups.

  • Add a Mobile Phase Modifier: The addition of a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1% v/v), can competitively bind to the active silanol sites and improve peak symmetry. Note: These modifiers are not suitable for MS detection due to ion suppression. For LC-MS, volatile buffers like ammonium bicarbonate are preferred.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol activity. Ensure you are using a high-quality, end-capped C18 column.

  • Reduce Sample Load: Inject a smaller amount of the sample to check for column overload. If peak shape improves, the initial sample concentration was too high.

Problem 3: Low MS Signal Intensity or Ion Suppression

Possible Causes:

  • Suboptimal ionization source parameters.

  • Presence of non-volatile buffers or additives in the mobile phase.

  • Matrix effects from the sample.

Solutions:

  • Optimize MS Parameters: Tune the mass spectrometer for this compound. Optimize parameters such as capillary voltage, cone voltage (or fragmentor voltage), gas flows (nebulizing and drying gas), and source temperature. Positive electrospray ionization (ESI+) is generally the preferred mode for alkaloids.

  • Use Volatile Mobile Phases: Ensure all mobile phase components are volatile. Avoid non-volatile salts like phosphate (B84403) buffers. Use formic acid, acetic acid, ammonium formate, or ammonium bicarbonate.

  • Sample Preparation: Implement a thorough sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components that can cause ion suppression.

  • Modify Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can also mitigate ion suppression.

Experimental Protocols

Below are detailed methodologies for the HPLC-MS analysis of Aconitum alkaloids, which can be adapted and optimized for the specific resolution of this compound isomers.

Sample Preparation Protocol
  • Extraction: Weigh 1.0 g of the powdered plant material or sample. Add 20 mL of a 70:30 (v/v) methanol/water solution.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Shaking: Place the sample on a shaker for 60 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

UPLC-MS/MS Instrumental Conditions
ParameterSetting
Chromatographic System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5-20% B; 2-8 min: 20-40% B; 8-12 min: 40-70% B; 12-15 min: 70-90% B; 15-16 min: 90-5% B; 16-18 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: The MRM transitions would need to be optimized for this compound and its specific isomers.

Data Presentation

The following tables provide an example of how to present quantitative data for the analysis of Aconitum alkaloids. These values should be determined experimentally for this compound isomers.

Table 1: Optimized UPLC-MS/MS Parameters for Selected Aconitum Alkaloids

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Aconitine646.3586.35030
Mesaconitine632.3572.35232
Hypaconitine616.3556.34828
This compound[M+H]⁺Fragment 1Optimized ValueOptimized Value
Isomer of C. B[M+H]⁺Fragment 2Optimized ValueOptimized Value

Table 2: Method Validation Data for the Quantification of Aconitum Alkaloids

CompoundRetention Time (min)Linear Range (ng/mL)LLOQ (ng/mL)Recovery (%)RSD (%)
Aconitine9.81-5001.098.5< 5
Mesaconitine9.21-5001.099.1< 5
Hypaconitine8.71-5001.097.8< 5
This compoundt_R1To be determinedTo be determinedTo be determinedTo be determined
Isomer of C. Bt_R2To be determinedTo be determinedTo be determinedTo be determined

Visualizations

The following diagrams illustrate key workflows and concepts in the optimization of HPLC-MS methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Extraction with MeOH/H2O Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC MS MS Detection (ESI+, MRM Mode) HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Results Results & Reporting Peak_Integration->Results

Caption: A typical experimental workflow for the HPLC-MS analysis of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Resolution) Check_System Check System Suitability (Pressure, Peak Shape of Standard) Start->Check_System Check_Method Review Method Parameters (Column, Mobile Phase, Gradient) Check_System->Check_Method System OK Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Check_Method->Optimize_Mobile_Phase Optimize_Gradient Optimize Gradient Profile (Shallower Gradient) Optimize_Mobile_Phase->Optimize_Gradient Resolved Problem Resolved Optimize_Mobile_Phase->Resolved Improved Change_Column Consider Different Column Chemistry Optimize_Gradient->Change_Column Resolution Still Poor Optimize_Gradient->Resolved Improved Change_Column->Resolved Improved

Caption: A logical troubleshooting workflow for addressing poor resolution of isomers.

Signaling_Pathway_Placeholder Analyte This compound Isomers Ionization Electrospray Ionization (ESI+) Analyte->Ionization Precursor Precursor Ion Selection ([M+H]+) Ionization->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion Detection CID->Product

Caption: The process of ion generation and fragmentation in tandem mass spectrometry.

Refinement of dosing protocols for in vivo studies with Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carmichaenine B In Vivo Dosing Protocols

This guide provides essential information, troubleshooting advice, and standardized protocols for researchers using this compound in preclinical in vivo studies. Given that specific published data on this compound is limited, this guide integrates established principles for dose refinement of novel natural products and alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is careful dose refinement critical?

This compound is a C19-diterpenoid alkaloid, a class of natural products known for potent biological activity but also potential toxicity. Dose refinement is crucial to identify a therapeutic window that maximizes efficacy while minimizing adverse effects. The development of natural products can be hampered by unacceptable toxicity, making dose-finding studies a critical first step.[1]

Q2: How do I determine a starting dose for my in vivo experiment?

If no prior in vivo data exists for this compound, a literature search for related C19-diterpenoid alkaloids can provide a preliminary range. However, the most rigorous approach is to conduct a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[2][3] An MTD study defines the highest dose that does not cause unacceptable side effects.[2][3][4]

Q3: What are the typical routes of administration for a compound like this compound?

The route of administration depends on the experimental goals and the compound's physicochemical properties. Common routes for preclinical studies include oral (gavage), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[2] The choice will significantly impact the compound's pharmacokinetic profile.

Q4: What clinical signs of toxicity should I monitor for in my animals?

Tolerance is assessed by monitoring clinical observations, body weight, and macroscopic observations at euthanization.[2] Key signs of toxicity include:

  • Significant weight loss (e.g., >15-20%)[3]

  • Changes in behavior (lethargy, agitation, unresponsiveness)[3]

  • Physical abnormalities (piloerection, hunched posture, rough coat)

  • Changes in food and water intake.

  • Neurological symptoms (tremors, ataxia).

Troubleshooting Guide

This section addresses common problems encountered during in vivo studies with novel compounds.

Problem 1: High mortality or severe toxicity observed even at the lowest dose.

  • Potential Cause: The selected starting dose was too high, or the compound is highly toxic.

  • Solution:

    • Immediately halt the experiment for the high-dose groups.

    • Redesign the dose-finding study with a new starting dose that is significantly lower (e.g., 5- to 10-fold lower).

    • Consider a different, less direct route of administration (e.g., switch from IV to IP or SC) to slow absorption.

    • Ensure the vehicle formulation is appropriate and non-toxic.

Problem 2: No observable therapeutic effect at any dose level.

  • Potential Cause:

    • The doses used were below the therapeutic threshold.

    • Poor bioavailability of this compound.

    • The chosen animal model is not appropriate.

    • Rapid metabolism and clearance of the compound.

  • Solution:

    • Carefully escalate the dose, ensuring you do not exceed the MTD.[2]

    • Conduct a preliminary pharmacokinetic (PK) study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

    • Consider changing the formulation to improve solubility or bioavailability.[5]

    • Verify that the therapeutic target is present and druggable in your animal model.

Problem 3: High variability in animal responses within the same dose group.

  • Potential Cause:

    • Inconsistent dosing technique (e.g., variable injection volume or gavage placement).

    • Errors in formulation preparation, leading to concentration inconsistencies.

    • Underlying health differences in the animal cohort.

  • Solution:

    • Ensure all personnel are thoroughly trained in the administration technique.

    • Prepare the formulation as a single batch for each experiment and ensure it is homogenous (e.g., via sonication or vortexing if it's a suspension).

    • Acclimatize animals properly and randomize them into groups to minimize biological variability.

    • Increase the number of animals per group to improve statistical power.[6]

Data Presentation: Quantitative Tables

Clear data organization is essential for interpreting dose-finding studies.

Table 1: Example Template for Maximum Tolerated Dose (MTD) Study Results

Dose Group (mg/kg)Route of Admin.NMean Body Weight Change (%) Day 7Clinical Toxicity Score (0-5)MortalityMTD Determination
Vehicle ControlIP5+5.2%00/5-
5IP5+3.1%00/5Tolerated
15IP5-4.5%10/5Tolerated
45IP5-16.8%31/5Exceeded MTD
100IP5-25.0%54/5Exceeded MTD

Note: Data are hypothetical. The MTD is the highest dose that does not cause unacceptable side effects, such as >20% weight loss or significant clinical signs of toxicity.[3]

Table 2: Example Template for Pharmacokinetic Parameters

ParameterRoute: IV (1 mg/kg)Route: Oral (10 mg/kg)
Cmax (ng/mL)1250350
Tmax (h)0.11.5
AUC (ng·h/mL)18002100
Half-life (t½) (h)2.54.0
Bioavailability (%)100% (by definition)11.7%

Note: Data are hypothetical and must be determined experimentally.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

Methodology:

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose escalation groups.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg). A common dose escalation scheme is a modified Fibonacci sequence (e.g., 1x, 2x, 3.5x, 5x the previous dose).[7]

  • Administration: Administer this compound via the chosen route (e.g., single IP injection).

  • Monitoring:

    • Record body weight and clinical observations (posture, activity, fur condition) daily for 7-14 days.

    • Note any instances of morbidity or mortality immediately.

  • Endpoint: The MTD is defined as the highest dose that results in no mortality and reversible, non-severe clinical signs (e.g., less than 15-20% body weight loss).[3]

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the basic absorption and clearance profile of this compound.

Methodology:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Extravascular administration (e.g., Oral gavage, 10 mg/kg).

  • Blood Sampling:

    • Collect sparse samples from multiple animals or serial samples from cannulated animals.[5]

    • Typical time points (IV): 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • Typical time points (Oral): 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use PK software to calculate key parameters like Cmax, Tmax, AUC, and half-life.

Visualizations: Workflows and Logic

Visual diagrams help clarify complex experimental processes and decision-making.

G cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose Finding cluster_refine Phase 3: Refinement & Efficacy LitReview Literature Review (Related Compounds) Formulation Develop Stable Vehicle Formulation LitReview->Formulation MTD Determine MTD (Dose Escalation Study) Formulation->MTD PK Preliminary PK Study (IV and Oral Routes) MTD->PK DoseSelect Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) PK->DoseSelect Efficacy Conduct Efficacy Study (Therapeutic Model) DoseSelect->Efficacy Tox Concurrent Toxicity Monitoring Efficacy->Tox Inform

Caption: Workflow for In Vivo Dose Protocol Refinement.

G action action result result stop stop start Observe Adverse Events in Study? check_weight Body Weight Loss > 20%? start->check_weight Yes continue_study Continue Monitoring Current Dose start->continue_study No check_clinical Severe Clinical Signs Observed? check_weight->check_clinical No halt Halt Dose Group check_weight->halt Yes reduce_dose Reduce Dose by 50% for Next Cohort check_clinical->reduce_dose No (but moderate signs) check_clinical->halt Yes check_formulation Verify Formulation & Admin. Technique reduce_dose->check_formulation proceed Proceed with Caution check_formulation->proceed continue_study->proceed

Caption: Troubleshooting Logic for In-Study Toxicity.

References

Dealing with matrix effects in the analysis of Carmichaenine B in herbal preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with matrix effects in the analysis of Carmichaenine B in herbal preparations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound, offering systematic approaches to identify and resolve them.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[1]1. Optimize Sample Preparation: Switch from a simple protein precipitation or "dilute and shoot" method to a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 2. Adjust Chromatography: Modify the LC gradient to better separate this compound from the ion suppression zone.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Analyte Degradation: this compound may be unstable under the extraction or storage conditions.1. Assess Stability: Conduct stability studies of this compound in the solvents and at the temperatures used for extraction and storage.[2][3] 2. Control Temperature: Keep samples cool during preparation and storage, unless otherwise specified by a validated method.
Instrument Performance: The LC-MS system may not be performing optimally.1. Verify System Suitability: Regularly check pump pressure, retention time stability, and the signal intensity of a known standard.[1] 2. Optimize MS Parameters: Ensure that the mass spectrometry parameters, including precursor and product ions, collision energy, and ion source settings, are optimized for this compound.[1]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to peak distortion.[4][5]1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[4] 2. Column Washing: Implement a robust column washing procedure after each analytical run. 3. Replace Column: If the peak shape does not improve with washing, the column may need to be replaced.[4]
Inappropriate Mobile Phase or Sample Solvent: Mismatch between the sample solvent and the mobile phase can cause peak distortion. The pH of the mobile phase can also affect the peak shape of alkaloids.1. Match Solvents: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. 2. Optimize Mobile Phase pH: For basic compounds like this compound, a mobile phase with an appropriate pH can improve peak shape.
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or metal surfaces in the flow path.[6]1. Use a High-Purity Column: Employ a high-purity silica (B1680970) column with good end-capping. 2. Consider a Metal-Free System: For chelating compounds, a metal-free column and flow path can reduce peak tailing and signal loss.[6]
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can lead to shifts in retention time.1. Fresh Mobile Phase: Prepare fresh mobile phase daily. 2. Accurate Preparation: Ensure accurate measurement of all mobile phase components.
Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.1. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.1. Use a Column Oven: A thermostatically controlled column compartment will maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The matrix refers to all components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[7] In the analysis of this compound from complex herbal preparations, matrix effects can lead to inaccurate and unreliable quantification.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of a standard spiked into a blank matrix extract to the response of the same standard in a neat solvent. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Post-Extracted Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components compared to Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PP).[1] SPE allows for a more selective cleanup, leading to cleaner extracts and reduced matrix effects.

Q4: What is the role of an internal standard in overcoming matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. An ideal IS for LC-MS analysis is a stable isotope-labeled version of the analyte. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.

Q5: Can I use a standard calibration curve prepared in a pure solvent for quantification of this compound in herbal extracts?

A5: It is generally not recommended due to the significant potential for matrix effects in herbal extracts. For accurate quantification, it is best to use a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. Alternatively, the standard addition method can be used, where known amounts of the standard are added to the actual samples.

Data Presentation

The following table summarizes a comparison of recovery rates and matrix effects for aconitum alkaloids using different sample preparation methods. While specific data for this compound is limited, the data for related aconitine (B1665448) alkaloids provides a strong indication of expected performance.

Analyte Sample Preparation Method Matrix Average Recovery (%) Matrix Effect (%) Reference
AconitineSolid-Phase Extraction (SPE)Herbal Supplement86 - 99Not Specified
MesaconitineSolid-Phase Extraction (SPE)Herbal Supplement86 - 99Not Specified
HypaconitineSolid-Phase Extraction (SPE)Herbal Supplement86 - 99Not Specified
Aconitum AlkaloidsElectromembrane Extraction (EME)Whole Blood72 - 74Negligible
Aconitum AlkaloidsElectromembrane Extraction (EME)Urine85 - 103Negligible

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Herbal Extracts

This protocol provides a general procedure for the solid-phase extraction of this compound from a liquid herbal extract. Optimization may be required for specific herbal matrices.

Materials:

  • SPE Cartridge (e.g., C18 or mixed-mode cation exchange)

  • SPE Vacuum Manifold

  • Methanol (B129727) (LC-MS grade)

  • Deionized Water (18 MΩ-cm)

  • Ammonia (B1221849) Solution (e.g., 5%)

  • Elution Solvent (e.g., Methanol with 5% ammonia solution)

  • Nitrogen Evaporator

  • Reconstitution Solvent (e.g., initial mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Dilute the herbal extract with deionized water to reduce viscosity and organic solvent content.

    • Adjust the pH of the sample to be basic (pH ~9-10) using an ammonia solution to ensure this compound is in its neutral form for better retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the SPE cartridge.

    • Pass 3-5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3-5 mL of deionized water to remove polar interferences.

    • Wash the cartridge with a weak organic solvent solution (e.g., 20% methanol in water) to remove less retained, non-polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 2-4 mL of the elution solvent (e.g., methanol with 5% ammonia solution). The basic modifier helps to elute the alkaloid.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical starting parameters for the LC-MS/MS analysis of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.

  • Collision Energy (CE) and other compound-dependent parameters: Optimize for each MRM transition to achieve the best fragmentation and signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis HerbalPrep Herbal Preparation Extraction Liquid Extraction (e.g., with acidified methanol) HerbalPrep->Extraction Step 1 Filtration Filtration/Centrifugation Extraction->Filtration Step 2 SPE Solid-Phase Extraction (SPE) Filtration->SPE Step 3: Cleanup LCMS LC-MS/MS Analysis SPE->LCMS Step 4: Injection DataProc Data Processing LCMS->DataProc Step 5

Caption: A typical experimental workflow for the analysis of this compound in herbal preparations.

Troubleshooting_Logic Start Poor Analytical Result (Low Signal, Bad Peak Shape) CheckSystem Check System Suitability? Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK OptimizeInstrument Optimize Instrument (Clean source, Calibrate) SystemOK->OptimizeInstrument No CheckMethod Review Sample Prep & LC Method? SystemOK->CheckMethod Yes Reanalyze Re-analyze Sample OptimizeInstrument->Reanalyze MethodOK Method Optimized? CheckMethod->MethodOK OptimizeMethod Implement Advanced Cleanup (SPE) & Adjust Chromatography MethodOK->OptimizeMethod No MethodOK->Reanalyze Yes OptimizeMethod->Reanalyze

Caption: A decision tree for troubleshooting common issues in this compound analysis.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Carmichaenine B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Carmichaenine B, a toxic diterpenoid alkaloid found in Aconitum species, is paramount for both toxicological assessment and therapeutic development. This guide provides a comparative overview of validated analytical methods, presenting key performance data and detailed experimental protocols to aid in the selection of the most appropriate quantification strategy.

The primary analytical techniques employed for the quantification of this compound and other Aconitum alkaloids are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, crucial for detecting and quantifying low levels of these potent compounds in complex matrices such as biological fluids and herbal extracts.

Performance Comparison of Analytical Methods

The validation of an analytical method is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of various validated methods for the quantification of Aconitum alkaloids, including compounds structurally related to this compound, providing a benchmark for what can be expected from these analytical approaches.

MethodAnalyte(s)Linearity (R²)Precision (RSD%)Accuracy/Recovery (%)Limit of Quantification (LOQ)Limit of Detection (LOD)Reference
UPLC-MS/MS 19 Aconitum alkaloids> 0.99< 9.1±9Not SpecifiedNot Specified[1]
UPLC-MS/MS 14 Aconitum alkaloids> 0.999< 1180.0 - 110.2Not Specified0.002 - 0.019 ng/mL[2][3]
UPLC-ESI-MS 6 Aconitum alkaloids> 0.9984Not Specified99.7 - 101.71.20 - 4.28 ng/mLNot Specified[4]
HPLC-ELSD 5 Aminoalcohol-diterpenoid alkaloids> 0.9990< 5.095.1 - 105.7Not SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of Aconitum alkaloids using UPLC-MS/MS.

UPLC-MS/MS Method for 19 Aconitum Alkaloids in Biological Matrices
  • Sample Preparation: Solid-phase extraction using Oasis PRIME MCX μElution plates was employed for efficient extraction and minimization of matrix effects in human blood and urine samples.[1]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[6]

    • Flow Rate: Not specified.

    • Column Temperature: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

UPLC-MS/MS Method for 14 Aconitum Alkaloids in Biological Fluids
  • Sample Preparation: Supported liquid extraction (SLE) was utilized for the purification of blood and urine samples.[2][3]

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Column Temperature: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Validation Workflow

The process of validating an analytical method follows a logical progression of experiments designed to demonstrate its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Method Optimization B System Suitability Testing A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Precision (Repeatability & Intermediate) D->E F Accuracy (Recovery) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Stability I->J K Validation Report J->K L Routine Analysis K->L

Workflow for Analytical Method Validation

This guide highlights the robust and sensitive nature of UPLC-MS/MS and LC-MS/MS methods for the quantification of this compound and other Aconitum alkaloids. The provided data and protocols offer a solid foundation for researchers to select, develop, and validate the most suitable analytical method for their specific research needs, ensuring the generation of high-quality, reliable, and accurate data.

References

Comparative Analysis of Carmichaenine B and Aconitine Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448), a well-documented and highly toxic C19-diterpenoid alkaloid, stands in contrast to the more recently isolated Carmichaenine B, for which specific toxicological data remains largely unavailable. Both compounds originate from plants of the Aconitum genus, notably Aconitum carmichaeli, a plant with a long history in traditional medicine and a well-known potential for poisoning. This guide provides a comparative analysis based on the extensive existing research on Aconitine and draws inferences on the potential toxicity of this compound based on its chemical classification and origin.

While Aconitine has been the subject of numerous toxicological studies, this compound was more recently identified as one of five new aconitine-type C19-diterpenoid alkaloids (Carmichaenine A-E) isolated from the aerial parts of Aconitum carmichaeli. Currently, the scientific literature on this compound is primarily focused on its isolation and structural elucidation, with a significant gap in experimental data regarding its toxicity, such as its median lethal dose (LD50), and its specific mechanisms of action.

Quantitative Toxicity Data

Due to the lack of specific studies on this compound, a direct quantitative comparison of its toxicity with Aconitine is not possible at this time. The table below summarizes the available LD50 values for Aconitine across various species and routes of administration, highlighting the compound's high acute toxicity. The toxicity of this compound can only be inferred from the known toxicity of the plant from which it is extracted and its structural similarity to other toxic alkaloids.

CompoundTest AnimalRoute of AdministrationLD50 ValueCitation
Aconitine MiceOral1 mg/kg[1]
MiceIntravenous0.100 mg/kg[1]
MiceIntraperitoneal0.270 mg/kg[1]
MiceSubcutaneous0.270 mg/kg[1]
RatsIntravenous0.064 mg/kg[1]
This compound --Data not available-

Experimental Protocols

The toxicological data for Aconitine has been established through standardized experimental protocols. A typical methodology for determining the acute toxicity (LD50) is outlined below.

Determination of Median Lethal Dose (LD50) of Aconitine in Mice (Illustrative Protocol)

  • Animal Model: Healthy adult mice of a specific strain (e.g., Kunming mice), weighing between 18-22g, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Drug Preparation: Aconitine is dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and saline, to prepare a stock solution. Serial dilutions are then made to obtain a range of desired concentrations.

  • Administration: Aconitine solutions are administered to different groups of mice via a specific route (e.g., oral gavage, intraperitoneal injection, intravenous injection). A control group receives only the solvent.

  • Observation: Following administration, the animals are closely observed for signs of toxicity and mortality over a specified period, typically 24 to 72 hours.

  • Data Analysis: The number of deceased animals in each group is recorded. The LD50 value, the dose estimated to be lethal to 50% of the animals, is then calculated using statistical methods such as the Bliss method.

Mechanism of Action and Signaling Pathways

Aconitine:

The primary mechanism of Aconitine's toxicity lies in its interaction with voltage-gated sodium ion channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[1][2] Aconitine binds to site 2 of these channels, causing them to remain persistently open.[2] This leads to a continuous influx of sodium ions, preventing repolarization of the cell membrane and leading to a state of constant excitation.[1] This disruption of normal ion channel function is the root cause of its severe cardiotoxic and neurotoxic effects.

The cardiotoxicity of Aconitine involves multiple signaling pathways. The sustained sodium influx disrupts intracellular calcium homeostasis, leading to calcium overload.[3][4] This can trigger a cascade of events, including the activation of calcium-dependent signaling pathways, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to cardiomyocyte apoptosis.[3][4][5] The arrhythmogenic properties of aconitine are also partly attributed to its effects on the vagus nerve.[2][6]

This compound:

As a C19-diterpenoid alkaloid of the aconitine type, it is highly probable that this compound shares a similar primary mechanism of action with Aconitine, namely the modulation of voltage-gated sodium channels. The structural features of aconitine-type alkaloids are key to their interaction with these channels. However, without experimental verification, the specific affinity of this compound for sodium channels and the precise downstream signaling pathways it affects remain unknown.

Visualizing the Mechanisms

To illustrate the known and inferred mechanisms, the following diagrams are provided.

Aconitine_Toxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channels Aconitine->VGSC Binds to Site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria Arrhythmia Arrhythmia Ca_Overload->Arrhythmia ROS ROS Production Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Apoptosis->Arrhythmia

Caption: Aconitine's signaling pathway leading to cardiotoxicity and neurotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Administration Administer Doses to Different Groups Animal_Model->Administration Drug_Prep Prepare Aconitine Solutions Drug_Prep->Administration Observation Observe for Toxicity and Mortality Administration->Observation Data_Collection Record Mortality Data Observation->Data_Collection LD50_Calc Calculate LD50 Value Data_Collection->LD50_Calc

Caption: A generalized experimental workflow for determining the LD50 of a toxic compound.

Conclusion

Aconitine is a potent toxin with well-characterized cardiotoxic and neurotoxic effects mediated primarily through the disruption of voltage-gated sodium channels. In stark contrast, this compound, a structurally related alkaloid from the same plant source, lacks specific toxicological data. Based on its chemical classification as an aconitine-type diterpenoid alkaloid, it is reasonable to hypothesize that this compound may exhibit similar toxic properties. However, this remains a significant knowledge gap.

Further research, including in vitro and in vivo toxicity studies, is imperative to determine the specific toxicological profile of this compound. Such studies are crucial for a comprehensive understanding of the full range of toxic constituents within Aconitum carmichaeli and for ensuring the safety of any potential future applications of its isolated compounds. Researchers are strongly encouraged to exercise extreme caution when handling any alkaloids from Aconitum species, including the novel this compound, due to the high toxicity associated with this class of compounds.

References

Unveiling Nature's Analgesics: A Comparative Analysis of Carmichaenine B and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the analgesic potential of Carmichaenine B, a diterpenoid alkaloid derived from the Aconitum species, reveals a significant gap in publicly available quantitative data regarding its potency. While the parent plant family is recognized for its pain-relieving properties, specific efficacy metrics for this compound remain elusive. This guide, therefore, presents a comparative overview of established natural analgesics—Morphine, Curcumin, and Capsaicin (B1668287)—for which robust experimental data exists, offering a framework for understanding the potential therapeutic landscape of naturally derived pain relievers.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed comparison of the analgesic performance of these selected natural compounds, supported by experimental data and methodologies.

Quantitative Comparison of Analgesic Potency

To facilitate a clear comparison, the following table summarizes the analgesic potency of Morphine, Curcumin, and Capsaicin, expressed as the median effective dose (ED50) or other relevant quantitative measures from various preclinical pain models. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationEffective Dose (ED50 or other)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Morphine RatTail-Flick TestSubcutaneous1.8-fold increase in ED50 in tolerant rats[1]
MouseWrithing AssayIntraperitoneal0.2 mg/kg[2]
Curcumin MouseFormalin TestIntraperitoneal5, 10, and 20 mg/kg (significant effect)[3][4]
MouseHot-Plate Test (in combination with morphine)Intraperitoneal10, 20, and 30 mg/kg (significant increase in latency)[4]
Capsaicin HumanTopical application for neuropathic painTopical (0.075% cream)57% of patients with at least 50% pain relief at 4 weeks[5]
HumanTopical application for musculoskeletal painTopical (0.025% cream or plaster)38% of patients with at least 50% pain relief at 4 weeks[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Acetic Acid-Induced Writhing Test (Mouse)

This test is used to evaluate peripheral analgesic activity.

  • Animal Preparation: Male ICR mice (23 ± 3 g) are divided into control and treatment groups (n=5 per group).

  • Drug Administration: The test compound (e.g., Morphine) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of writhing.

  • Induction of Writhing: Acetic acid (0.5% or 0.6% solution, 10-20 mL/kg body weight) is injected intraperitoneally.

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, usually 5 to 15 minutes, starting 5 minutes after the injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 can be determined from the dose-response curve.

Hot Plate Test (Mouse/Rat)

This method assesses the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Preparation: Mice or rats are habituated to the testing environment.

  • Drug Administration: The test compound or vehicle is administered at a specific time before the test.

  • Testing: Each animal is placed on the hot plate, and the latency to the first sign of a pain response (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in latency time compared to the baseline or control group indicates an analgesic effect.

Tail-Flick Test (Rat)

This test also evaluates central analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a noxious heat source.

  • Apparatus: A tail-flick apparatus that focuses a radiant heat source onto the animal's tail.

  • Animal Preparation: Rats are gently restrained, with their tails exposed to the heat source.

  • Baseline Measurement: The baseline tail-flick latency is determined before drug administration.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At predetermined time intervals after drug administration, the heat source is applied to the tail, and the time taken for the rat to flick its tail is recorded. A cut-off time is employed to prevent tissue injury.

  • Data Analysis: The percentage of the maximal possible effect (%MPE) or the increase in latency time is calculated to determine the analgesic activity.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for drug development. The following diagrams illustrate the known mechanisms of action for Morphine, Curcumin, and Capsaicin.

Morphine_Signaling_Pathway Morphine Signaling Pathway for Analgesia Morphine Morphine Opioid_Receptor μ-Opioid Receptor (GPCR) Morphine->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter (e.g., Substance P, Glutamate) Release Ca_Channel->Neurotransmitter_Release Leads to Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Figure 1. Morphine's analgesic effect is primarily mediated through the activation of μ-opioid receptors.

Curcumin_Signaling_Pathway Curcumin's Multifaceted Analgesic Pathways Curcumin Curcumin NF_kB NF-κB Pathway Curcumin->NF_kB Inhibits TRPV1 TRPV1 Receptor Curcumin->TRPV1 Modulates Opioid_Receptors Opioid Receptors (μ and δ) Curcumin->Opioid_Receptors Acts on Serotonin_Receptors 5-HT1A Receptors Curcumin->Serotonin_Receptors Interacts with COX2 COX-2 NF_kB->COX2 Activates Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Analgesia Analgesia Inflammation->Analgesia Reduction of leads to TRPV1->Analgesia Opioid_Receptors->Analgesia Serotonin_Receptors->Analgesia

Figure 2. Curcumin exerts its analgesic effects through multiple pathways, including anti-inflammatory and receptor modulation mechanisms.[3][6][7]

Capsaicin_Signaling_Pathway Capsaicin's Mechanism of Action via TRPV1 Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates Desensitization TRPV1 Desensitization (Defunctionalization) Capsaicin->Desensitization Prolonged activation leads to Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Leads to Depolarization Neuronal Depolarization Ca_Influx->Depolarization Initial_Pain Initial Sensation of Pain/Heat Depolarization->Initial_Pain Substance_P_Depletion Substance P Depletion Desensitization->Substance_P_Depletion Nerve_Terminal_Retraction Reversible Nerve Terminal Retraction Desensitization->Nerve_Terminal_Retraction Analgesia Long-lasting Analgesia Substance_P_Depletion->Analgesia Nerve_Terminal_Retraction->Analgesia

Figure 3. Capsaicin induces analgesia primarily through the activation and subsequent desensitization of TRPV1 receptors on nociceptive neurons.[8][9][10][11][12]

Discussion and Future Directions

The potent analgesic effects of Morphine are well-established, serving as a gold standard in pain management. However, its significant side effects and potential for addiction necessitate the search for safer alternatives. Natural compounds like Curcumin and Capsaicin offer promising avenues for pain relief with potentially better safety profiles. Curcumin's multifactorial mechanism, targeting inflammation and various receptor systems, makes it a versatile candidate.[3][6][7] Capsaicin's unique "defunctionalization" of nociceptors provides long-lasting localized pain relief.[8][9][10][11][12]

The lack of quantitative data on the analgesic potency of this compound highlights a critical area for future research. Given the traditional use of Aconitum species for pain relief, it is plausible that this compound possesses significant analgesic properties. Future studies should focus on determining the ED50 of this compound in standardized preclinical models such as the hot plate, tail-flick, and writhing tests. Elucidating its mechanism of action, particularly its interaction with ion channels and neurotransmitter systems, will be crucial in assessing its therapeutic potential and safety. A comprehensive understanding of its pharmacological profile will be essential to determine if this compound can be developed into a viable clinical analgesic.

References

Cross-Laboratory Validation of Quercetin's Antioxidant Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Bioassay Data: A Comparative Summary

The antioxidant capacity of Quercetin is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher antioxidant activity. The following table summarizes IC50 values for Quercetin from various studies.

BioassayIC50 (µg/mL)IC50 (µM)Reference Laboratory/Study
DPPH19.17~63.4Evaluation of Antioxidant properties of Quercetin...[1]
DPPH-16.2 ± 1.1Quantitative Structure-Antioxidant Activity Relationship...[2]
DPPH-4.60 ± 0.3Quercetin Hybrids—Synthesis, Spectral Characterization...[3]
ABTS1.89 ± 0.33~6.25Antioxidant and Anti-Inflammatory Activity Determination...[4]
ABTS-2.5 ± 0.1Quantitative Structure-Antioxidant Activity Relationship...[2]
ABTS-48.0 ± 4.4Quercetin Hybrids—Synthesis, Spectral Characterization...[3]

Note: The variability in IC50 values across different studies highlights the critical need for standardized protocols and inter-laboratory validation to ensure data consistency. Factors such as reagent preparation, incubation times, and specific instrumentation can influence the results.

Experimental Protocols for Key Bioassays

To facilitate the cross-validation of bioassay results, detailed and standardized experimental protocols are essential. Below are representative methodologies for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Quercetin standard solutions (various concentrations)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of Quercetin in methanol.

  • In a 96-well plate, add a defined volume of each Quercetin dilution to triplicate wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.[5]

  • A blank well containing only the solvent and a control well containing the solvent and DPPH solution are included.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of Quercetin.

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Quercetin standard solutions (various concentrations)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[5]

  • Prepare serial dilutions of Quercetin.

  • In a 96-well plate, add a small volume of each Quercetin dilution to triplicate wells.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[5]

  • Measure the absorbance at 734 nm using a microplate reader.[5]

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of Quercetin.

Visualizing Experimental and Logical Workflows

To ensure clarity and reproducibility, experimental workflows and the underlying signaling pathways can be visualized using diagrams.

experimental_workflow cluster_prep Preparation cluster_labA Laboratory A cluster_labB Laboratory B cluster_comparison Data Comparison prep_qc Prepare Quercetin Samples (Multiple Concentrations) assay_A Perform Bioassay (Standardized Protocol) prep_qc->assay_A assay_B Perform Bioassay (Standardized Protocol) prep_qc->assay_B prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS) prep_reagents->assay_A prep_reagents->assay_B data_A Collect Absorbance Data assay_A->data_A calc_A Calculate IC50 data_A->calc_A compare Compare IC50 Values (Statistical Analysis) calc_A->compare data_B Collect Absorbance Data assay_B->data_B calc_B Calculate IC50 data_B->calc_B calc_B->compare

Caption: Inter-laboratory cross-validation workflow for bioassays.

Quercetin's Antioxidant Signaling Pathways

Quercetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

signaling_pathway cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces MAPK MAPK Pathway Modulation ROS->MAPK induces NFkB NF-κB Inhibition ROS->NFkB induces Quercetin Quercetin Quercetin->Nrf2 modulates Quercetin->MAPK modulates Quercetin->NFkB modulates Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes MAPK->Antioxidant_Enzymes Inflammation Reduced Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Quercetin's modulation of key antioxidant signaling pathways.

References

Comparative Cytotoxicity of Aconitum Alkaloids in Cancerous vs. Non-cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Carmichaenine B": Extensive searches for "this compound" did not yield specific cytotoxic data. Therefore, this guide provides a comparative analysis of alkaloids extracted from Aconitum szechenyianum (ASA), a plant from the same genus as Aconitum carmichaelii, from which this compound is likely derived. This information serves as a representative example of the differential effects of Aconitum alkaloids on cancerous and non-cancerous cells.

This guide presents a comparative analysis of the cytotoxic effects of Aconitum szechenyianum alkaloids (ASA) on various human cancer cell lines versus a non-cancerous human cell line. The data herein is compiled from a study investigating the anti-tumor activities of these alkaloids.[1][2]

Data Presentation

The cytotoxic effects of ASA were evaluated across several cell lines. The key finding was that ASA induced apoptosis in cancer cells but not in the normal, non-cancerous cell line tested.[1][2]

Table 1: Comparative Cytotoxicity of Aconitum szechenyianum Alkaloids (ASA)

Cell LineCell TypeEffect of ASA
HepG-2Hepatocellular CarcinomaInduces apoptosis
HelaCervical CancerInduces apoptosis
A549Lung AdenocarcinomaInduces apoptosis (strongest effect)
293ANormal Human Embryonic KidneyNo apoptosis induced

Data summarized from a study on the anti-tumor activity of Aconitum szechenyianum Gay alkaloids.[1][2]

Experimental Protocols

The following is a summary of the experimental methodologies employed in the study to assess the cytotoxicity of ASA.

Cell Culture and Treatment:

  • Cell Lines:

    • Cancerous: HepG-2 (human hepatocellular carcinoma), Hela (human cervical cancer), A549 (human lung adenocarcinoma).

    • Non-cancerous: 293A (normal human embryonic kidney).

  • Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were treated with varying concentrations of ASA for specific time periods to assess the dose- and time-dependent effects.

Cytotoxicity and Apoptosis Assays:

  • MTT Assay: To determine cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was likely used, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

  • Apoptosis Detection: Apoptosis was likely confirmed using techniques such as:

    • Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Hoechst Staining: To observe nuclear condensation and fragmentation, which are characteristic of apoptosis.

Mechanism of Action Analysis:

  • Western Blotting: This technique was employed to measure the expression levels of key proteins involved in apoptosis signaling pathways. Proteins analyzed included p38 MAPK, phosphorylated p38 MAPK, TNF-R1, DR5, caspase-8, p53, phosphorylated p53, Bax, Bcl-2, cytochrome c, caspase-9, and caspase-3.[1][2]

  • Mitochondrial Membrane Potential Assay: A fluorescent probe was likely used to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.[1]

Mandatory Visualization

Experimental Workflow:

G Experimental Workflow for Assessing ASA Cytotoxicity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Mechanism of Action Analysis Cancer Cell Lines\n(HepG-2, Hela, A549) Cancer Cell Lines (HepG-2, Hela, A549) ASA Treatment\n(Varying Concentrations) ASA Treatment (Varying Concentrations) Cancer Cell Lines\n(HepG-2, Hela, A549)->ASA Treatment\n(Varying Concentrations) Non-cancerous Cell Line\n(293A) Non-cancerous Cell Line (293A) Non-cancerous Cell Line\n(293A)->ASA Treatment\n(Varying Concentrations) MTT Assay MTT Assay ASA Treatment\n(Varying Concentrations)->MTT Assay Apoptosis Detection\n(Flow Cytometry, Staining) Apoptosis Detection (Flow Cytometry, Staining) ASA Treatment\n(Varying Concentrations)->Apoptosis Detection\n(Flow Cytometry, Staining) Western Blotting Western Blotting ASA Treatment\n(Varying Concentrations)->Western Blotting Mitochondrial Membrane\nPotential Assay Mitochondrial Membrane Potential Assay ASA Treatment\n(Varying Concentrations)->Mitochondrial Membrane\nPotential Assay

Caption: Workflow for evaluating the cytotoxicity of ASA.

Signaling Pathways of ASA-Induced Apoptosis in Cancer Cells:

The study on ASA revealed that its pro-apoptotic effects in cancer cells are mediated through multiple interconnected signaling pathways.[1][2]

G ASA-Induced Apoptosis Signaling Pathways in Cancer Cells cluster_0 p38 MAPK Pathway cluster_1 Death Receptor Pathway cluster_2 Mitochondrial Pathway ASA Aconitum szechenyianum Alkaloids (ASA) p38 p38 MAPK Activation ASA->p38 p53 p53 Activation ASA->p53 Bcl2 Bcl-2 Downregulation ASA->Bcl2 Inhibits DeathReceptor TNF-R1 & DR5 Upregulation p38->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ASA-induced apoptosis pathways in cancer cells.

References

Head-to-head comparison of different extraction techniques for Carmichaenine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to viable therapeutic. Carmichaenine B, a diterpenoid alkaloid from the Aconitum species, presents both therapeutic promise and extraction challenges. This guide provides an objective, data-driven comparison of various extraction techniques for this compound and related Aconitum alkaloids, offering insights into the optimal methods for yield, efficiency, and time.

This comparative analysis delves into four primary extraction methodologies: Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pulsed Electric Field (PEF) extraction. While direct comparative studies on this compound are limited, this guide draws upon robust data from the extraction of structurally similar alkaloids from Aconitum species to provide a comprehensive overview.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is a balance of competing factors: yield, extraction time, solvent consumption, and scalability. The following table summarizes the quantitative performance of different extraction techniques based on available data for Aconitum alkaloids. It is important to note that the data for Guanfu base A, an alkaloid from Aconitum coreanum, is used as a proxy for this compound due to the lack of direct comparative studies.

Extraction Technique Extraction Time Yield of Guanfu base A (mg/g of raw material) Key Advantages Key Disadvantages
Heat Reflux Extraction (HRE) 10 hoursNot explicitly reported for Guanfu base A in the comparative study, but generally lower than modern techniques.Simple setup, well-established method.Long extraction time, high energy consumption, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) 40 minutesLower than PEF in the comparative study.Reduced extraction time compared to HRE, improved extraction efficiency.Can be less efficient than PEF, potential for localized heating.
Microwave-Assisted Extraction (MAE) ~1 minuteNot explicitly reported for Guanfu base A in the comparative study, but generally high.Extremely rapid, reduced solvent consumption, higher yields.[1]Requires specialized equipment, potential for localized overheating.
Pulsed Electric Field (PEF) Extraction < 1 minute3.94Very short extraction time, high efficiency, low energy cost, non-thermal.[2]High initial equipment cost, requires conductive medium.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. The following are representative protocols for each of the discussed methods for the extraction of alkaloids from Aconitum species.

Heat Reflux Extraction (HRE)

This traditional method involves the continuous boiling and condensation of a solvent to extract the desired compounds.

Materials and Equipment:

  • Dried and powdered lateral roots of Aconitum carmichaelii

  • 95% Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Place 5 kg of air-dried and powdered lateral roots of A. carmichaelii into a large round-bottom flask.[3]

  • Add 30 L of 95% EtOH to the flask.[3]

  • Set up the reflux apparatus with a heating mantle and condenser.

  • Heat the mixture to boiling and maintain a gentle reflux for 2 hours.[3]

  • Allow the mixture to cool and then filter to separate the extract from the plant material.

  • Repeat the extraction process two more times with fresh solvent.[3]

  • Combine the filtrates and concentrate under vacuum to yield the crude extract.[3]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.

Materials and Equipment:

  • Dried and powdered Aconitum roots

  • 90% Ethanol-water solution

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

Procedure:

  • Weigh a specific amount of the powdered Aconitum root material.

  • Add the extraction solvent (e.g., 90% ethanol-water solution) at a specified solid-to-solvent ratio.

  • Place the vessel containing the mixture into an ultrasonic bath or immerse an ultrasonic probe.

  • Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 40 minutes).[2]

  • After sonication, filter the mixture to separate the extract.

  • The filtrate can then be further processed for alkaloid purification.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered Aconitum roots

  • 50% Methanol (B129727) containing 2.5% formic acid

  • Microwave extraction vessel

  • Microwave extraction system

  • Filtration apparatus

Procedure:

  • Place the powdered Aconitum root material into a microwave extraction vessel.

  • Add the extraction solvent (50% methanol with 2.5% formic acid).

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave irradiation at a specific power (e.g., 420 W) for a short duration (e.g., 1 minute).

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract to remove the solid plant material.

Pulsed Electric Field (PEF) Extraction

PEF is a non-thermal technique that uses short, high-voltage electrical pulses to create pores in cell membranes, facilitating the release of intracellular contents.

Materials and Equipment:

  • Dried and powdered Aconitum coreanum roots

  • 90% Ethanol-water solution

  • PEF treatment chamber with electrodes

  • High-voltage pulse generator

  • Filtration apparatus

Procedure:

  • Place the powdered A. coreanum root material in the PEF treatment chamber.

  • Add the 90% ethanol-water solution at a solid-to-solvent ratio of 1:12.[2]

  • Apply a series of high-voltage pulses (e.g., 8 pulses) at a specific electric field intensity (e.g., 20 kV/cm).[2]

  • The total treatment time is typically less than one minute.[2]

  • Immediately after the PEF treatment, filter the mixture to collect the extract.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the extraction and subsequent purification of this compound from Aconitum species. The initial extraction can be performed using any of the discussed techniques, followed by purification steps to isolate the target compound.

Extraction_Workflow cluster_extraction Extraction Methods cluster_purification Purification Steps raw_material Aconitum Raw Material (e.g., A. carmichaelii roots) HRE Heat Reflux Extraction raw_material->HRE UAE Ultrasound-Assisted Extraction raw_material->UAE MAE Microwave-Assisted Extraction raw_material->MAE PEF Pulsed Electric Field Extraction raw_material->PEF crude_extract Crude Alkaloid Extract HRE->crude_extract UAE->crude_extract MAE->crude_extract PEF->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin Initial Cleanup ccc Counter-Current Chromatography (CCC) macroporous_resin->ccc Further Separation prep_hplc Preparative HPLC ccc->prep_hplc Final Polishing pure_compound Pure this compound prep_hplc->pure_compound

Extraction and Purification Workflow for this compound.

Conclusion

The choice of extraction technique for this compound from Aconitum species has a significant impact on the efficiency and yield of the process. While traditional methods like Heat Reflux Extraction are simple and widely used, they are often time-consuming and may not be suitable for thermolabile compounds.

Modern techniques offer substantial advantages. Ultrasound-Assisted Extraction and Microwave-Assisted Extraction significantly reduce extraction times and can improve yields. However, the most dramatic improvements in efficiency are seen with Pulsed Electric Field (PEF) extraction , which offers the highest reported yield of a related Aconitum alkaloid in the shortest time, with the added benefit of being a non-thermal process.[2]

For researchers and professionals in drug development, the adoption of advanced extraction technologies like PEF and MAE can streamline the initial steps of natural product isolation, accelerating the path to further pharmacological and toxicological studies. The selection of the optimal method will ultimately depend on the specific goals of the research, available resources, and the desired scale of production. Further studies directly comparing these methods for the extraction of this compound are warranted to definitively establish the most effective protocol.

References

Validating the Mechanism of Action of Carmichaenine B: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed mechanism of action of the novel investigational compound, Carmichaenine B, utilizing knockout mouse models. By presenting a hypothetical case study, this document outlines a robust validation strategy, complete with detailed experimental protocols, comparative data analysis, and conceptual visualizations to guide research efforts.

Introduction to this compound and its Putative Mechanism of Action

This compound is a novel small molecule inhibitor with therapeutic potential in hyperproliferative disorders. Preliminary biochemical assays suggest that this compound functions as a competitive inhibitor of "Kinase Y," a critical enzyme in a signaling pathway that promotes cell proliferation. To rigorously validate this proposed mechanism, knockout (KO) animal models serve as an indispensable tool.[1] By selectively eliminating the gene encoding Kinase Y, researchers can definitively assess whether the effects of this compound are mediated through this specific target.

This guide will also draw comparisons with a known, non-competitive inhibitor of Kinase Y, referred to as "Compound Z," to highlight how knockout models can differentiate between compounds with distinct inhibitory mechanisms targeting the same enzyme.

The Gold Standard: Using Knockout Models for Target Validation

Knockout mouse models are powerful tools in pharmacology for confirming a drug's mechanism of action.[1][2] By creating an animal model where the putative drug target is absent, scientists can test a clear hypothesis: if the drug acts specifically through that target, its pharmacological effects should be significantly diminished or completely absent in the knockout animal compared to its wild-type counterpart.[3] This approach offers a high degree of specificity that is often difficult to achieve with pharmacological antagonists alone, which may have off-target effects.[1]

Comparative Analysis: this compound vs. an Alternative Inhibitor

To validate the on-target activity of this compound, its effects are compared to those of Compound Z, a known non-competitive inhibitor of Kinase Y, in both wild-type (WT) and Kinase Y knockout (KO) systems.

Data Presentation

Table 1: In Vitro Cell Proliferation Assay

This table summarizes the effect of this compound and Compound Z on the proliferation of wild-type and Kinase Y KO cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Cell LineTreatmentIC50 (nM)Fold Change in IC50 (KO vs. WT)
Wild-Type (WT) This compound50-
Compound Z80-
Kinase Y KO This compound> 10,000> 200
Compound Z> 10,000> 125

Interpretation: The dramatic increase in the IC50 values for both compounds in the Kinase Y KO cells strongly indicates that their anti-proliferative effects are mediated through the inhibition of Kinase Y. The lack of potency in the absence of the target protein validates Kinase Y as the primary mediator of their action.

Table 2: In Vivo Tumor Xenograft Study

This table presents data from a study where human tumor xenografts were grown in immunodeficient wild-type and Kinase Y KO mice. The mice were treated with either vehicle, this compound, or Compound Z.

Mouse ModelTreatmentAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Wild-Type (WT) Vehicle1500 ± 150-
This compound450 ± 7570%
Compound Z525 ± 8065%
Kinase Y KO Vehicle1550 ± 160-
This compound1480 ± 140~5%
Compound Z1510 ± 155~3%

Interpretation: In wild-type mice, both this compound and Compound Z significantly inhibit tumor growth. However, in the Kinase Y KO mice, the anti-tumor efficacy of both compounds is nearly abolished. This in vivo data provides strong evidence that the therapeutic effect of this compound is dependent on the presence of its target, Kinase Y.

Experimental Protocols

Generation of Kinase Y Knockout Mice
  • Strategy: A conditional knockout approach using the Cre-loxP system is recommended to avoid potential embryonic lethality.[3][4]

  • Methodology:

    • Design a targeting vector containing loxP sites flanking a critical exon of the Kinase Y gene.

    • Introduce the targeting vector into embryonic stem (ES) cells via electroporation.

    • Select for successfully targeted ES cells using homologous recombination.

    • Inject the targeted ES cells into blastocysts and implant them into pseudopregnant female mice.

    • Breed the resulting chimeric mice to obtain mice with the "floxed" Kinase Y allele.

    • Cross the floxed mice with a line expressing Cre recombinase ubiquitously or in a tissue-specific manner to generate the Kinase Y knockout.

Cell Proliferation Assay
  • Objective: To quantify the anti-proliferative effects of this compound and Compound Z on cells with and without the target protein.

  • Methodology:

    • Seed wild-type and Kinase Y KO cells in 96-well plates at a density of 5,000 cells per well.

    • After 24 hours, treat the cells with a serial dilution of this compound or Compound Z.

    • Incubate the cells for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Calculate the IC50 values by fitting the dose-response curves using non-linear regression.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the in vivo efficacy of this compound in a tumor model where the target is present or absent.

  • Methodology:

    • Subcutaneously implant human cancer cells into the flanks of immunodeficient wild-type and Kinase Y KO mice.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound, Compound Z).

    • Administer the treatments daily via oral gavage or intraperitoneal injection.

    • Measure tumor volume twice weekly with calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

Mandatory Visualization

cluster_0 Hypothetical Kinase Y Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Y Kinase Y Receptor->Kinase Y Substrate P Substrate P Kinase Y->Substrate P Phosphorylation Transcription Factors Transcription Factors Substrate P->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->Kinase Y Inhibition

Caption: Hypothetical signaling pathway mediated by Kinase Y.

cluster_1 Experimental Workflow for MoA Validation A Generate Kinase Y KO Mice and Cell Lines B In Vitro Proliferation Assay (WT vs. KO cells) A->B C In Vivo Xenograft Study (WT vs. KO mice) A->C E Data Analysis and MoA Confirmation B->E D Biochemical Analysis (e.g., Western Blot) C->D D->E

Caption: Experimental workflow for validating the mechanism of action.

cluster_2 Logical Framework for Validating this compound's MoA Hypothesis Hypothesis: this compound inhibits Kinase Y WT_Model Wild-Type Model (Kinase Y present) Hypothesis->WT_Model KO_Model Knockout Model (Kinase Y absent) Hypothesis->KO_Model WT_Prediction Prediction: this compound is effective WT_Model->WT_Prediction KO_Prediction Prediction: this compound is ineffective KO_Model->KO_Prediction Conclusion Conclusion: MoA is validated WT_Prediction->Conclusion KO_Prediction->Conclusion

Caption: Logical framework for mechanism of action validation.

Comparison with Alternative Validation Methods

While knockout models are a gold standard, other techniques can also be employed to validate a drug's mechanism of action.

MethodDescriptionAdvantagesDisadvantages
Knockout Models Germline deletion of the target gene.[3]Definitive target validation in a whole organism; allows for in vivo efficacy and toxicity studies.[5]Time-consuming and expensive to generate; potential for developmental compensation.[6]
siRNA/shRNA (Knockdown) Transient or stable reduction of target gene expression.Faster and less expensive than generating knockout models; can be used in a wide variety of cell lines.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Chemical Proteomics Uses chemical probes to identify the direct binding targets of a compound in a complex biological sample.Unbiased, genome-wide approach to identify on- and off-targets.Technically challenging; may not identify all targets, especially those with weak binding affinity.
Computational Modeling In silico methods like molecular docking to predict the binding of a compound to its target.[]Rapid and cost-effective for initial screening and hypothesis generation.Predictions require experimental validation; may not accurately reflect the in vivo situation.

Conclusion

The use of knockout models provides a powerful and definitive approach to validating the mechanism of action of a novel compound like this compound. By comparing its effects in wild-type versus knockout systems, researchers can unequivocally demonstrate on-target activity. The hypothetical data presented in this guide illustrates that the anti-proliferative and anti-tumor effects of this compound are strictly dependent on the presence of its target, Kinase Y. This rigorous validation is a critical step in the preclinical development of new therapeutic agents, providing strong evidence for advancing a compound toward clinical trials.

References

Safety Operating Guide

Navigating the Disposal of Carmichaenine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

In the event of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • **Ingestion

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。